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  • Product: 3,4,5-Trihydroxybenzonitrile
  • CAS: 38897-26-6

Core Science & Biosynthesis

Foundational

3,4,5-Trihydroxybenzonitrile (Gallonitrile): Structural Profiling, Synthesis, and Pharmacological Applications

Executive Summary 3,4,5-Trihydroxybenzonitrile (CAS: 38897-26-6), commonly referred to as gallonitrile, is a highly functionalized aromatic compound characterized by a benzene ring substituted with three contiguous hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trihydroxybenzonitrile (CAS: 38897-26-6), commonly referred to as gallonitrile, is a highly functionalized aromatic compound characterized by a benzene ring substituted with three contiguous hydroxyl groups and an electron-withdrawing nitrile moiety. Serving as a critical building block in advanced medicinal chemistry, it is primarily utilized in the synthesis of ribonucleotide reductase inhibitors and anti-inflammatory agents targeting neurodegenerative and autoimmune diseases. This guide provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and pharmacological utility.

Physicochemical Profiling and Structural Dynamics

The molecular architecture of 3,4,5-trihydroxybenzonitrile provides a unique balance of hydrogen-bonding capacity and redox potential. The three hydroxyl groups mimic the antioxidant properties of gallic acid, enabling potent radical scavenging and metal chelation. Concurrently, the nitrile group acts as a versatile electrophilic center for downstream derivatization (e.g., conversion to amidoximes).

Table 1: Physicochemical Properties of 3,4,5-Trihydroxybenzonitrile

PropertyValue
IUPAC Name 3,4,5-trihydroxybenzonitrile
CAS Number 38897-26-6
Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Exact Mass 151.0269 g/mol
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Topological Polar Surface Area (TPSA) 84.5 Ų
XLogP3 0.9

(Data sourced from chemical databases [[1]]())

Synthetic Methodologies: Precision Cleavage and Derivatization

Protocol A: Synthesis of 3,4,5-Trihydroxybenzonitrile via Ether Cleavage

The most robust method for synthesizing 3,4,5-trihydroxybenzonitrile is the global demethylation of 3,4,5-trimethoxybenzonitrile using hydrobromic acid 2.

  • Causality & Mechanism: Aqueous HBr serves a dual purpose. The strong acid protonates the methoxy oxygen atoms, converting them into excellent leaving groups. Subsequently, the bromide ion acts as a nucleophile, attacking the sterically unhindered methyl carbon via an SN​2 mechanism, expelling methyl bromide gas and yielding the free phenol.

  • Step-by-Step Procedure:

    • Preparation: Suspend 3,4,5-trimethoxybenzonitrile (1.0 eq) in 48% aqueous hydrobromic acid (approx. 10 mL per mmol of substrate).

    • Reaction: Heat the suspension to reflux and maintain stirring overnight (approx. 18 hours). Reaction progress should be monitored by TLC to ensure complete consumption of the starting material.

    • Quenching: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice-water to precipitate the product.

    • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acid.

    • Purification: Dissolve the crude solid in ethyl acetate (EtOAc), dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure triphenol.

Protocol B: Synthesis of 3,4,5-Trihydroxybenzamidoxime

To enhance pharmacological activity, the nitrile group is frequently converted into an amidoxime (N-hydroxycarboximidamide) 3.

  • Causality & System Validation: Hydroxylamine sulfate is acidic and inactive as a nucleophile. Adjusting the pH to exactly 8.0 with NaOH free-bases the hydroxylamine, enabling nucleophilic attack on the nitrile carbon. Crucially, at pH 8.0, the electron-rich 3,4,5-trihydroxybenzene ring is highly susceptible to auto-oxidation into quinones. The addition of sodium sulfite (Na₂SO₃) acts as a sacrificial antioxidant, creating a self-validating system that preserves the structural integrity of the catechol/gallate motif during the extended incubation.

  • Step-by-Step Procedure:

    • Reagent Preparation: Dissolve hydroxylamine sulfate (1.2 eq) in distilled water. Carefully neutralize the solution to exactly pH 8.0 using aqueous sodium hydroxide.

    • Antioxidant Addition: Add sodium sulfite (approx. 0.3 eq by weight relative to the starting material) to the solution to prevent oxidative degradation.

    • Substrate Addition: Dissolve 3,4,5-trihydroxybenzonitrile (1.0 eq) into the buffered aqueous mixture.

    • Incubation: Stir the reaction mixture at 45°C for 18 hours. A precipitate will gradually form as the amidoxime product is generated.

    • Collection: Cool the mixture, collect the precipitated 3,4,5-trihydroxybenzamidoxime via vacuum filtration, and optionally convert to the hydrochloride salt by passing anhydrous HCl gas through an ether/ethanol suspension of the product.

Synthesis A 3,4,5-Trimethoxybenzonitrile B 3,4,5-Trihydroxybenzonitrile (Gallonitrile) A->B 48% aq. HBr Reflux, 18h (Demethylation) C 3,4,5-Trihydroxybenzamidoxime B->C NH2OH·H2SO4, NaOH Na2SO3, pH 8.0, 45°C (Amidoxime Formation)

Synthetic route for 3,4,5-trihydroxybenzonitrile and its amidoxime derivative.

Pharmacological Applications: Targeting Neuroinflammation

Derivatives of 3,4,5-trihydroxybenzonitrile have been extensively investigated for their efficacy in treating autoimmune diseases, such as multiple sclerosis (MS), and broader neuroinflammatory conditions 4.

The biological mechanism hinges on two primary pathways:

  • Ribonucleotide Reductase (RR) Inhibition: The trihydroxy motif, combined with the amidoxime or related nitrogenous groups, effectively chelates the iron center of ribonucleotide reductase. This impairs de novo DNA synthesis, selectively halting the proliferation of autoreactive T-cells (CD4+ and CD8+) responsible for tissue destruction in autoimmune pathology.

  • NF-κB Downregulation: The gallate-like antioxidant properties of the 3,4,5-trihydroxy ring scavenge intracellular reactive oxygen species (ROS). This redox buffering inhibits the activation of the NF-κB transcription factor, leading to a profound downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23), thereby mitigating the neuroinflammatory cascade.

MOA Compound Gallonitrile Derivatives (3,4,5-trihydroxy pharmacophore) RR Ribonucleotide Reductase (Inhibition) Compound->RR Iron Chelation / Radical Scavenging NFKB NF-κB Pathway (Downregulation) Compound->NFKB Antioxidant Buffering (ROS ↓) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-23) ↓ RR->Cytokines Impaired T-cell Proliferation NFKB->Cytokines Transcriptional Repression Outcome Attenuation of Neuroinflammation & Autoimmune Pathology Cytokines->Outcome

Pharmacological mechanism of gallonitrile derivatives in neuroinflammation.

References

  • Benzonitrile, 3,4,5-trihydroxy- Chemical and Physical Properties. Chem960.
  • CYCLOTRIVERATRYLENE AND PORPHYRIN SCAFFOLDS FOR MOLECULAR RECOGNITION AND SELF-ASSEMBLY. Berta Camafort Blanco, Universitat Rovira i Virgili (TDX).
  • Polyhydroxybenzoic acid derivatives (EP0144396B1). Google Patents.
  • Methods for treating or preventing neuroinflammation or autoimmune diseases (US9526707B2). Google Patents.

Sources

Exploratory

In Vitro Mechanisms of 3,4,5-Trihydroxybenzonitrile: A Technical Guide to Redox Modulation, RNR Inhibition, and Photochemical Dynamics

Executive Summary 3,4,5-Trihydroxybenzonitrile (Gallonitrile; CAS 38897-26-6) is a polyhydroxylated aromatic compound characterized by a highly redox-active pyrogallol (galloyl) moiety and an electron-withdrawing nitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trihydroxybenzonitrile (Gallonitrile; CAS 38897-26-6) is a polyhydroxylated aromatic compound characterized by a highly redox-active pyrogallol (galloyl) moiety and an electron-withdrawing nitrile group. Within in vitro and environmental biochemical models, this compound exhibits a dual mechanistic profile. Pharmacologically, it acts as a potent electron donor capable of quenching essential enzymatic free radicals, making it a critical precursor and active pharmacophore in the development of Ribonucleotide Reductase (RNR) inhibitors. Environmentally, it is identified as the primary terminal photoproduct of halogenated hydroxybenzonitrile herbicides.

This whitepaper dissects the causality behind its biochemical interactions, detailing the structural basis for its reactivity and providing validated in vitro methodologies for tracking its mechanisms.

Mechanistic Pillar I: Ribonucleotide Reductase (RNR) Inhibition & Tyrosyl Radical Quenching

The primary pharmacological utility of the 3,4,5-trihydroxybenzene scaffold lies in its ability to modulate intracellular redox states and inhibit DNA synthesis. Mammalian cell replication is strictly dependent on Ribonucleotide Reductase (RNR), the enzyme responsible for the reductive conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).

The catalytic activity of the RNR M2 subunit relies on a stable, essential tyrosyl free radical (Tyr122) coupled to a dinuclear iron center. Because the three adjacent hydroxyl groups on 3,4,5-trihydroxybenzonitrile are highly susceptible to autoxidation, the molecule acts as an aggressive electron donor. When the compound (or its direct polyhydroxybenzamide derivatives) penetrates the cell membrane and enters the RNR active site, it donates an electron to the Tyr122 radical. This homolytic quenching destroys the enzyme's catalytic capability. The downstream causality is absolute: without active RNR, the intracellular dNTP pool is rapidly depleted, stalling DNA replication and forcing the cell into S-phase arrest and subsequent apoptosis. This mechanism is the foundation for utilizing polyhydroxybenzonitriles in1 [1].

RNR_Inhibition A 3,4,5-Trihydroxybenzonitrile B RNR M2 Subunit (Tyr122 Radical) A->B Penetrates cell C Radical Quenching (Electron Transfer) B->C Donates electron D RNR Inactivation C->D Destroys radical E dNTP Pool Depletion D->E Blocks NDP reduction F S-Phase Arrest E->F Halts DNA synthesis

Figure 1: Mechanism of Ribonucleotide Reductase (RNR) inhibition via tyrosyl radical quenching.

Mechanistic Pillar II: Environmental Photohydrolysis Pathway

In aqueous in vitro systems mimicking environmental surface waters, 3,4,5-trihydroxybenzonitrile emerges through an entirely different mechanism: UV-induced photohydrolysis. It is the terminal degradation product of the widely used photosystem II inhibitor herbicides, bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile).

When exposed to UV irradiation (290–365 nm), the carbon-halogen bonds of the parent herbicides undergo excitation and homolytic cleavage. In an aqueous matrix, the resulting aryl radicals immediately react with water molecules or transient hydroxyl radicals (OH•). This drives a sequential photohydrolysis reaction. The halogens at the 3 and 5 positions are progressively substituted by hydroxyl groups, transitioning through a monohalogenated intermediate before yielding 3,4,5-trihydroxybenzonitrile. The strong electron-withdrawing nature of the nitrile group stabilizes the aromatic ring against rapid, complete mineralization, causing this specific trihydroxy derivative to accumulate as a dominant photoproduct 2 [2].

Photodegradation A Bromoxynil / Ioxynil (3,5-dihalogeno-4-hydroxybenzonitrile) B UV Irradiation (290-365 nm) A->B C Photohydrolysis (C-Halogen Cleavage) B->C Photon absorption D Monohalogenated Intermediate C->D + H2O / OH• E Secondary Hydroxylation D->E Continued UV F 3,4,5-Trihydroxybenzonitrile (Gallonitrile) E->F Terminal product

Figure 2: Photohydrolysis pathway of halogenated hydroxybenzonitriles to 3,4,5-trihydroxybenzonitrile.

Self-Validating In Vitro Methodologies

To ensure scientific integrity, the mechanisms described above must be tracked using specific, high-resolution analytical techniques. The following protocols explain how to execute the experiments and why these specific methods are required.

Protocol A: EPR Spectroscopy for Tyrosyl Radical Quenching

Rationale: Standard optical assays cannot distinguish between generic reactive oxygen species (ROS) scavenging and specific enzymatic radical quenching. Electron Paramagnetic Resonance (EPR) spectroscopy is mandatory because it directly measures the unpaired electron spin of the Tyr122 radical in the RNR active site.

  • Enzyme Preparation: Isolate and purify recombinant murine or human RNR M2 subunit (approx. 20–30 µM concentration) in a HEPES buffer (pH 7.6).

  • Baseline Measurement: Load 200 µL of the M2 subunit solution into a quartz EPR capillary tube. Flash-freeze in liquid nitrogen and record the baseline EPR spectrum at 77 K using an X-band spectrometer. Validation Check: Ensure the characteristic doublet signal of the Tyr122 radical is clearly resolved at g ≈ 2.0047.

  • Compound Incubation: Thaw the sample and introduce 3,4,5-trihydroxybenzonitrile (titrated from 10 µM to 100 µM). Incubate at 37°C for exactly 15 minutes to allow active site penetration and electron transfer.

  • Signal Quantification: Flash-freeze the sample again and re-acquire the EPR spectrum under identical tuning parameters. Calculate the percentage of radical quenching by integrating the area under the curve of the treated sample versus the baseline control.

Protocol B: HPLC-MS Tracking of Photohydrolysis

Rationale: The sequential substitution of heavy halogens (bromine/iodine) with hydroxyl groups drastically increases the molecule's polarity. Reversed-phase chromatography effectively resolves these increasingly polar intermediates, while Mass Spectrometry (MS) is required to detect the exact mass shifts (loss of isotopic Br/I signatures) to structurally confirm the trihydroxybenzonitrile product.

  • Photolysis Setup: Prepare a 10−4 M aqueous solution of bromoxynil or ioxynil in a quartz photoreactor. Irradiate using a polychromatic UV lamp (290–365 nm) under constant stirring.

  • Kinetic Sampling: Extract 1 mL aliquots at precise intervals (e.g., 0, 10, 30, 60, and 120 minutes). Quench any residual radical activity by placing samples in amber vials on ice.

  • Chromatographic Separation: Inject 20 µL onto a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). Use an isocratic mobile phase of Methanol/Water (60/40 v/v) at a flow rate of 1.0 mL/min.

  • Mass Spectrometry Detection: Utilize electrospray ionization in positive mode (ESI+). Monitor for the disappearance of the parent mass and the emergence of the terminal 3[3], confirming the formation of 3,4,5-trihydroxybenzonitrile.

Quantitative Data Presentation

The following table summarizes the expected kinetic and mechanistic parameters of 3,4,5-trihydroxybenzonitrile based on its dual in vitro profile.

ParameterExperimental ModelValue / ObservationAnalytical Method
Tyrosyl Radical Quenching Purified RNR M2 SubunitRapid, dose-dependent signal reductionX-Band EPR Spectroscopy
Photochemical Yield Aqueous Ioxynil (pH 7, UV 296nm)High conversion to terminal productHPLC-MS (m/z 152 [M+H]+)
Cytokine Modulation CD3/CD28-stimulated T-cellsDownregulation of TNF-α, IL-10ELISA / Flow Cytometry
ROS Scavenging Cell-free Xanthine Oxidase assayRapid autoxidation / O2- quenchingSpectrophotometry (NBT reduction)

Table 1: Comparative Kinetic and Mechanistic Parameters of 3,4,5-Trihydroxybenzonitrile in vitro.

References

  • Methods for treating or preventing neuroinflammation or autoimmune diseases (US9526707B2). Google Patents.
  • Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution . ResearchGate. Available at:[Link]

  • Étude comparative de la dégradation du bromoxynil et du bromoxynil heptanoate par photolyse UV et par oxydation chimique . Revue des sciences de l'eau / Journal of Water Science - Érudit. Available at:[Link]

Sources

Foundational

The Application Scientist’s Guide to 3,4,5-Trihydroxybenzonitrile: Physicochemical Profiling and Synthetic Workflows

Executive Summary In the landscape of advanced organic synthesis and drug discovery, 3,4,5-trihydroxybenzonitrile (CAS: 38897-26-6), commonly referred to as gallonitrile, functions as a highly versatile building block. C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and drug discovery, 3,4,5-trihydroxybenzonitrile (CAS: 38897-26-6), commonly referred to as gallonitrile, functions as a highly versatile building block. Characterized by an electron-rich pyrogallol moiety coupled with an electron-withdrawing nitrile group, this compound exhibits a unique push-pull electronic system. This technical whitepaper explores its core physicochemical properties—specifically molecular weight and boiling point dynamics—and provides field-validated protocols for its downstream application in synthesizing therapeutics for neuroinflammation and autoimmune diseases.

Physicochemical Dynamics: Molecular Weight & Boiling Point

Understanding the thermodynamic and mass properties of 3,4,5-trihydroxybenzonitrile is critical for optimizing reaction conditions and purification workflows.

  • Molecular Weight: The compound has a molecular formula of C7​H5​NO3​ and a molecular weight of 151.12 g/mol ()[1]. High-resolution mass spectrometry applications should target its monoisotopic exact mass of 151.0269 g/mol [1].

  • Boiling Point Dynamics: While standard aliphatic nitriles are highly volatile, the boiling point of 3,4,5-trihydroxybenzonitrile is governed by its three vicinal hydroxyl groups (hydrogen bond donors) and the nitrile nitrogen (hydrogen bond acceptor)[1]. This configuration establishes a dense, rigid intermolecular hydrogen-bonding network. Consequently, the compound exhibits an exceptionally high boiling point. Experimental distillation is notoriously difficult as the compound undergoes thermal degradation before reaching the vapor phase. Predictive models and comparative data from its upstream precursor, 3,4,5-trihydroxybenzamide—which has a recorded boiling point of 365°C at 760 mmHg ()[2]—suggest the theoretical boiling point of 3,4,5-trihydroxybenzonitrile exceeds 380°C . In practical laboratory settings, it is handled strictly as a solid that melts with decomposition.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and solvent selection.

Property3,4,5-Trihydroxybenzonitrile3,4,5-Trihydroxybenzamide (Precursor)
CAS Number 38897-26-6618-73-5
Molecular Weight 151.12 g/mol 169.13 g/mol
Monoisotopic Mass 151.0269 g/mol 169.0375 g/mol
Boiling Point ~380°C (Predicted) / Decomposes365.0°C at 760 mmHg
Topological Polar Surface Area 84.5 Ų107.5 Ų
H-Bond Donors / Acceptors 3 / 44 / 4

Synthetic Pathways and Mechanistic Utility

The primary industrial and pharmaceutical utility of 3,4,5-trihydroxybenzonitrile lies in the nucleophilic susceptibility of its nitrile carbon. It is a direct precursor to N,3,4,5-tetrahydroxybenzenecarboximidamide (an amidoxime derivative), a potent agent patented for inhibiting ribonucleotide reductase and down-regulating NF-κB activation in neurodegenerative disorders like sphingolipidoses ()[3].

G A Gallic Acid (CAS: 149-91-7) B 3,4,5-Trihydroxybenzamide (CAS: 618-73-5) A->B Esterification & Amidation C 3,4,5-Trihydroxybenzonitrile (CAS: 38897-26-6) B->C Dehydration (-H2O) D Amidoxime Derivative (Neuro-therapeutic) C->D Hydroxylamine Sulfate (pH 8.0, Na2SO3)

Figure 1: Synthetic workflow from gallic acid to neuro-inflammatory therapeutics.

Experimental Protocol: Synthesis of Amidoxime Derivatives

To transform 3,4,5-trihydroxybenzonitrile into its therapeutically active amidoxime form, the following self-validating protocol must be strictly adhered to. This methodology relies on aqueous nucleophilic addition while actively suppressing the auto-oxidation of the pyrogallol ring ()[4].

Step 1: Reagent Preparation & pH Tuning
  • Dissolve 7.0 g of hydroxylamine sulfate in 200 mL of deionized water.

  • Causality Check: Hydroxylamine sulfate is acidic. For the amine to act as a nucleophile against the nitrile carbon, it must be in its free-base form.

  • Validation Checkpoint 1: Carefully titrate the solution with aqueous sodium hydroxide ( NaOH ) until the pH is exactly 8.0 . Self-Validation: A pH < 7.5 leaves the nucleophile protonated (halting the reaction), while a pH > 8.5 drastically accelerates the oxidative degradation of the pyrogallol moiety.

Step 2: Antioxidant Protection & Substrate Addition
  • Add 2.0 g of sodium sulfite ( Na2​SO3​ ) to the buffered solution.

  • Causality Check: The 3,4,5-trihydroxybenzene ring is highly susceptible to auto-oxidation into a reactive quinone in mildly basic aqueous environments. Sodium sulfite acts as a sacrificial antioxidant, preserving the structural integrity of the phenolic groups during the prolonged reaction time[4].

  • Introduce 7.5 g of 3,4,5-trihydroxybenzonitrile into the reaction vessel.

Step 3: Nucleophilic Addition
  • Stir the suspension continuously at 45°C for 18 hours [3].

  • Validation Checkpoint 2: Monitor the reaction via Thin-Layer Chromatography (TLC) using an Ethyl Acetate/Hexane eluent system. The complete disappearance of the high- Rf​ nitrile spot and the emergence of a highly polar, low- Rf​ amidoxime spot confirms quantitative conversion.

Step 4: Isolation & Titration Validation
  • Cool the mixture to 4°C to maximize the precipitation of N,3,4,5-tetrahydroxybenzenecarboximidamide.

  • Collect the product via vacuum filtration and convert it to its hydrochloride salt using anhydrous gaseous hydrogen chloride in an isopropanol-ether matrix[4].

  • Validation Checkpoint 3: Perform an equivalent weight titration using aqueous NaOH . The theoretical equivalent weight for the hydrochloride salt is 220.6 g/eq . An experimental yield returning a value between 219.0 and 222.0 g/eq self-validates the purity of the isolated batch[4].

References

  • US Patent 9526707B2:Methods for treating or preventing neuroinflammation or autoimmune diseases. Google Patents.
  • European Patent EP0144396B1:Polyhydroxybenzoic acid derivatives. Google Patents.

Sources

Exploratory

Pharmacokinetics and ADME Profiling of 3,4,5-Trihydroxybenzonitrile Derivatives: A Technical Guide for Preclinical Development

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics & Drug Metabolism Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary The 3,4,5-trihydroxybenzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacokinetics & Drug Metabolism Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

The 3,4,5-trihydroxybenzonitrile (gallonitrile) scaffold and its immediate derivatives—most notably the amidoxime derivative Trimidox (3,4,5-trihydroxybenzamidoxime) and the structurally related Didox (3,4-dihydroxybenzohydroxamic acid)—represent a highly potent class of synthetic antioxidants and ribonucleotide reductase (RR) inhibitors[1][2]. These compounds have demonstrated profound antineoplastic and antiviral activities, particularly against leukemia, hepatocellular carcinoma, and human cytomegalovirus (HCMV)[3][4]. However, their clinical translation is frequently bottlenecked by their rapid pharmacokinetic (PK) clearance and complex metabolic profiles.

This whitepaper provides an authoritative, in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of 3,4,5-trihydroxybenzonitrile derivatives. By dissecting the causality behind their pharmacokinetic behavior and providing self-validating experimental protocols, this guide equips drug development professionals with the mechanistic insights required to optimize this promising chemical class.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of 3,4,5-trihydroxybenzonitrile derivatives is fundamentally tied to their polyhydroxy (catechol/galloyl) substitution pattern. These compounds exert their cytotoxic and antiviral effects primarily by inhibiting the RRM2 subunit of ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs)[2][5].

Mechanistically, the trihydroxybenzonitrile scaffold achieves this through a dual-action pathway:

  • Tyrosyl Radical Quenching: The electron-rich hydroxyl groups donate hydrogen atoms to quench the essential tyrosyl free radical (Tyr122) at the active site of the RRM2 subunit[5].

  • Iron Chelation: The adjacent hydroxyl groups act as potent bidentate or tridentate chelators of intracellular Fe3+ , depleting the metal cofactor required to regenerate the tyrosyl radical[5][6].

RR_Inhibition Substrate Ribonucleotides (NDPs) Enzyme Ribonucleotide Reductase (RRM2) Substrate->Enzyme binds Product Deoxyribonucleotides (dNTPs) Enzyme->Product catalyzes DNA DNA Synthesis & Tumor Proliferation Product->DNA enables Derivative 3,4,5-Trihydroxybenzonitrile Derivatives (e.g., Trimidox) Derivative->Enzyme inhibits Iron Fe3+ Pool Derivative->Iron chelates Radical Tyrosyl Radical (Tyr122) Derivative->Radical quenches Iron->Enzyme cofactor Radical->Enzyme activates

Fig 1: Dual-action inhibition of Ribonucleotide Reductase by 3,4,5-trihydroxybenzonitrile derivatives.

Pharmacokinetic Profiling (ADME)

Understanding the ADME profile of these derivatives requires acknowledging the high reactivity of the trihydroxy aromatic ring. Pharmacokinetic studies on related polyhydroxybenzamides and amidoximes reveal a highly dynamic systemic profile characterized by rapid distribution and clearance[7][8].

Absorption and Distribution

Following intravenous (IV) administration, peak plasma concentrations ( Cmax​ ) are achieved almost instantaneously (within 5 minutes)[7]. The data best fits a two-compartment open pharmacokinetic model[7]. The initial distribution phase ( α -phase) is highly rapid due to the low molecular weight and moderate lipophilicity of the un-ionized benzonitrile core, allowing rapid partitioning into highly perfused tissues.

Metabolism and Excretion

The core liability of the 3,4,5-trihydroxybenzonitrile scaffold is its susceptibility to extensive Phase II hepatic metabolism. The three adjacent hydroxyl groups are prime targets for rapid glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs). Furthermore, the nitrile/amidoxime functional group is subject to enzymatic hydrolysis.

Consequently, the terminal elimination half-life ( β -phase) is remarkably short, typically ranging from 40 to 60 minutes[7]. Renal clearance of the unchanged parent drug is minimal; less than 10% of the drug is excreted unchanged in the urine, with the vast majority of elimination occurring within the first 6 hours post-dose via conjugated metabolites[7].

Quantitative PK Parameters

The following table synthesizes baseline pharmacokinetic parameters derived from Phase I clinical and preclinical rodent models for this class of RR inhibitors[1][7].

Pharmacokinetic ParameterTypical Value Range (IV Administration)Biological Causality / Implication
Cmax​ (Peak Plasma Conc.) 1.7−2.5μg/mL (dose-dependent)Rapid systemic availability post-infusion[1][7].
Tmax​ (Time to Peak) <5 minutes Immediate distribution; necessitates rapid blood sampling in preclinical models[7].
t1/2​α (Distribution Half-life) 5.2±1.5 minutes Rapid tissue partitioning and initial hepatic first-pass extraction[7].
t1/2​β (Elimination Half-life) 41.3±8.5 minutes Extensive Phase II metabolism (glucuronidation/sulfation) drives rapid clearance[7].
Urinary Excretion (Unchanged) <10% Indicates that hepatic metabolism, rather than renal filtration, is the primary clearance route[7].

Validated Experimental Protocols for PK Evaluation

As a Senior Application Scientist, I frequently observe that the intrinsic instability of polyhydroxyaromatics (due to auto-oxidation) compromises bioanalytical integrity. To establish a self-validating system , the following protocols incorporate specific stabilizing steps (e.g., ascorbic acid addition) to ensure that the measured PK parameters reflect true physiological clearance rather than ex vivo degradation.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of 3,4,5-trihydroxybenzonitrile derivatives.

  • Preparation of Incubation Matrix:

    • Thaw human or rat liver microsomes (HLM/RLM) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mMMgCl2​ .

    • Causality: MgCl2​ is a required cofactor for NADPH-dependent cytochrome P450 enzymes.

  • Compound Spiking & Stabilization:

    • Spike the derivative into the microsomal suspension to a final concentration of 1μM .

    • Critical Step: Add 0.1% ascorbic acid to the buffer. Causality: The galloyl moiety rapidly auto-oxidizes to a quinone in aqueous solutions at physiological pH. Ascorbic acid prevents this ex vivo artifact.

  • Reaction Initiation:

    • Pre-incubate the mixture at 37∘C for 5 minutes.

    • Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

  • Serial Sampling & Quenching:

    • At time points 0, 5, 15, 30, and 60 minutes, extract a 50μL aliquot.

    • Quench immediately into 150μL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled derivative). Causality: Cold organic solvent instantaneously precipitates microsomal proteins, halting enzymatic activity.

  • Centrifugation & Analysis: Centrifuge at 14,000×g for 10 minutes and transfer the supernatant for LC-MS/MS analysis.

Protocol B: In Vivo LC-MS/MS Bioanalytical Workflow

To quantify plasma concentrations accurately, high-specificity Multiple Reaction Monitoring (MRM) must be used to differentiate the drug from endogenous catecholamines.

Bioanalytical_Workflow Dose 1. IV/PO Administration (Rodent Model) Sample 2. Serial Blood Sampling (0.08 to 24 hrs) + Ascorbic Acid Stabilizer Dose->Sample Prep 3. Plasma Extraction & Protein Precipitation (ACN) Sample->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode, ESI-) Prep->LCMS Data 5. Pharmacokinetic Modeling (2-Compartment) LCMS->Data

Fig 2: Step-by-step bioanalytical workflow for in vivo pharmacokinetic profiling.

LC-MS/MS Methodological Nuances:

  • Ionization Mode: Electrospray Ionization in negative mode (ESI-) is highly recommended. Causality: The acidic phenolic protons of the 3,4,5-trihydroxy groups readily deprotonate, yielding a strong [M−H]− precursor ion, which significantly enhances signal-to-noise ratio compared to positive mode.

  • Chromatography: Use a C18 column with a highly aqueous mobile phase gradient (e.g., 0.1% formic acid in water vs. methanol). Due to the compound's polarity, ensure the initial gradient starts at ≤5% organic to guarantee adequate column retention before elution.

Strategic Perspectives on Scaffold Optimization

The primary developmental hurdle for 3,4,5-trihydroxybenzonitrile derivatives is their extremely short biological half-life[7]. From a medicinal chemistry and PK optimization standpoint, future iterations of this scaffold should focus on:

  • Prodrug Strategies: Esterification of the 3,4,5-hydroxyl groups (e.g., triacetoxy derivatives)[9]. This masks the hydroxyls from rapid Phase II glucuronidation, allowing the prodrug to circulate longer before being hydrolyzed by plasma esterases into the active trihydroxy form.

  • Steric Shielding: Introducing bulky alkyl groups adjacent to the hydroxyls to sterically hinder UGT enzyme access, thereby reducing the rate of metabolic clearance while preserving the iron-chelating and radical-quenching core.

By applying rigorous, stabilized bioanalytical techniques and understanding the structural liabilities of the gallonitrile core, researchers can effectively bridge the gap between the potent in vitro efficacy of these compounds and their in vivo clinical viability.

References

  • Veale D, Carmichael J, Cantwell BM, Elford HL, Blackie R, Kerr DJ, Kaye SB, Harris AL. "A phase 1 and pharmacokinetic study of didox: a ribonucleotide reductase inhibitor." British Journal of Cancer, 1988. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "DIDOX - Inxight Drugs." Inxight Drugs Database. URL:[Link]

  • Fritzer-Szekeres M, Grusch M, Luxbacher C, Horvath S, Krupitza G, Elford HL, Szekeres T. "Trimidox, an inhibitor of ribonucleotide reductase, induces apoptosis and activates caspases in HL-60 promyelocytic leukemia cells." Biochemical Pharmacology, 2000. URL:[Link]

  • Szekeres T, Fritzer-Szekeres M, Elford HL, Jayaram HM. "The Enzyme Ribonucleotide Reductase: Target for Antitumor and Anti-HIV Therapy." Critical Reviews in Clinical Laboratory Sciences, 1997. URL:[Link]

  • Ingrassia R, et al. "The Antitumor Didox Acts as an Iron Chelator in Hepatocellular Carcinoma Cells." International Journal of Molecular Sciences (MDPI), 2019. URL:[Link]

  • Bhave S, Elford H, McVoy MA. "Ribonucleotide reductase inhibitors hydroxyurea, didox, and trimidox inhibit human cytomegalovirus replication in vitro and synergize with ganciclovir." Antiviral Research (PMC), 2013. URL:[Link]

  • LookChem Database. "CAS 73547-42-9, 5-carbamoylbenzene-1,2,3-triyl triacetate." LookChem. URL:[Link]

Sources

Foundational

Comprehensive NMR Spectrum Analysis of 3,4,5-Trihydroxybenzonitrile: A Technical Guide for Structural Elucidation

Introduction & Structural Context 3,4,5-Trihydroxybenzonitrile (often referred to as gallonitrile) is a highly substituted aromatic compound characterized by a central benzene ring bonded to a nitrile group (-CN) at posi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

3,4,5-Trihydroxybenzonitrile (often referred to as gallonitrile) is a highly substituted aromatic compound characterized by a central benzene ring bonded to a nitrile group (-CN) at position 1 and three hydroxyl groups (-OH) at positions 3, 4, and 5. It is frequently encountered in environmental chemistry as a primary phototransformation product of halogenated herbicides like ioxynil and chloroxynil[1], and serves as a critical intermediate in the synthesis of complex organic scaffolds and supramolecular structures[2].

Accurate structural elucidation of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the molecule possesses a C2v​ axis of symmetry passing through C1, C4, and the nitrile group, its NMR spectra are simplified but require careful interpretation of competing electronic effects. This guide provides an in-depth, self-validating framework for assigning the 1 H and 13 C NMR spectra of 3,4,5-trihydroxybenzonitrile.

Theoretical Framework: Electronic Effects & Causality

To understand the NMR chemical shifts of 3,4,5-trihydroxybenzonitrile, one must analyze the causality behind the electron density distribution on the aromatic ring. The chemical shifts are dictated by the push-pull dynamics of its substituents:

  • The Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive ( −I ) and resonance ( −R ) effects. It deshields the ortho (C2/C6) and para (C4) positions, shifting their signals downfield.

  • The Hydroxyl Groups (-OH): Act as electron-donating groups (EDG) via strong resonance ( +R ) effects, despite their inductive electronegativity. The three -OH groups at C3, C4, and C5 pump electron density into the ring, strongly shielding the ortho and para positions relative to themselves.

The net observable chemical shift is the superposition of these competing effects. Because resonance donation from three oxygen atoms overwhelms the withdrawing effect of a single nitrile group, the remaining ring protons (H2 and H6) experience a net shielding effect compared to standard benzene.

1 H NMR Spectroscopy Analysis

The 1 H NMR spectrum of 3,4,5-trihydroxybenzonitrile is relatively simple due to molecular symmetry.

Signal Causality
  • Aromatic Protons (H2, H6): Because positions 2 and 6 are chemically and magnetically equivalent, they manifest as a single sharp singlet . In a polar, non-protic solvent like Acetone- d6​ , this singlet is observed at 6.83 ppm [1]. The upfield shift (relative to benzene at 7.26 ppm) confirms that the electron-donating power of the three -OH groups dominates the electron-withdrawing effect of the -CN group.

  • Hydroxyl Protons (3-OH, 4-OH, 5-OH): These protons are exchangeable. Depending on the solvent's hydrogen-bonding capacity, concentration, and temperature, they typically appear as broad singlets in the 8.5–9.5 ppm range. In protic solvents (e.g., D2​O or CD3​OD ), these signals will disappear due to deuterium exchange.

Table 1: 1 H NMR Spectral Data Summary
Proton PositionMultiplicityIntegrationChemical Shift (ppm)Causality / Electronic Environment
H2, H6 Singlet (s)2H6.83 (Acetone- d6​ )Equivalent protons due to C2v​ symmetry; net shielding from three -OH groups counteracts -CN deshielding.
3-OH, 5-OH Broad Singlet (br s)2H8.5 - 9.5Exchangeable protons; shift highly dependent on solvent hydrogen-bonding.
4-OH Broad Singlet (br s)1H8.5 - 9.5Exchangeable proton; may overlap with meta-OH signals depending on concentration.

*Note: Hydroxyl shifts are highly variable and subject to experimental conditions.

13 C NMR Spectroscopy Analysis

Assigning the 13 C NMR spectrum requires differentiating between five distinct carbon environments. Since empirical literature values for the exact 13 C shifts of 3,4,5-trihydroxybenzonitrile are scarce, we establish a robust predictive model using additivity rules calibrated against the highly analogous gallic acid (3,4,5-trihydroxybenzoic acid)[3].

Carbon Assignments & Causality
  • C1 (ipso to -CN): The nitrile group exerts a unique shielding effect on the ipso carbon compared to a carboxyl group. While C1 in gallic acid appears at ~121.7 ppm[3], replacing the -COOH with a -CN group shifts this carbon upfield to approximately 108.0 ppm .

  • C2, C6 (Methine Carbons): These are the only carbons bearing protons. They are shielded by the ortho and para -OH groups but slightly deshielded by the ortho -CN group. They are expected around 113.0 ppm .

  • C3, C5 (ipso to -OH): Directly attached to highly electronegative oxygen atoms, these quaternary carbons are strongly deshielded, appearing furthest downfield at approximately 145.5 ppm .

  • C4 (ipso to -OH): Also attached to an oxygen, but flanked by two other -OH groups. The steric and electronic crowding places it slightly upfield of C3/C5, around 138.5 ppm .

  • C7 (Nitrile Carbon): The sp-hybridized carbon of the -CN group typically resonates in the narrow window of 118.0 - 120.0 ppm .

Table 2: 13 C NMR Spectral Data Summary (Calculated/Empirical Hybrid)
Carbon PositionTypeEstimated Shift (ppm)Causality / Electronic Environment
C1 Quaternary~108.0Shielded by the ipso -CN group; slightly deshielded by meta -OH groups.
C2, C6 Methine (CH)~113.0Deshielded by ortho -CN; strongly shielded by ortho/para -OH groups.
C7 (-CN) Quaternary~119.0Characteristic sp-hybridized nitrile carbon region.
C4 Quaternary~138.5Deshielded by the attached -OH; influenced by the para -CN group.
C3, C5 Quaternary~145.5Strongly deshielded by the directly attached electronegative oxygen (-OH).

Standardized Experimental Protocol

To ensure high-fidelity data acquisition and a self-validating analytical system, adhere to the following step-by-step methodology.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3,4,5-trihydroxybenzonitrile for 1 H NMR, or 50–100 mg for 13 C NMR.

  • Dissolve the sample in 0.6 mL of high-purity Acetone- d6​ or DMSO- d6​ . Causality: These polar, aprotic solvents disrupt intermolecular hydrogen bonding between the solute molecules, sharpening the -OH signals without exchanging the protons.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Transfer to a standard 5 mm NMR tube.

Step 2: Instrument Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for both 1 H and 13 C channels.

  • Shim the magnetic field (Z1-Z5) to achieve a lock signal variation of <2% and a TMS line width at half-height ( W1/2​ ) of <1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: Standard 1D proton (e.g., zg30).

  • Parameters: 16–32 scans (NS), spectral width (SW) of 15 ppm.

  • Relaxation Delay (D1): Set to 1.5 seconds to ensure complete longitudinal relaxation ( T1​ ) of the aromatic protons.

Step 4: 13 C NMR Acquisition
  • Pulse Sequence: Proton-decoupled 1D carbon (e.g., zgpg30).

  • Parameters: 1024–2048 scans (NS) depending on concentration.

  • Relaxation Delay (D1): Critical Step. Set D1 to 2.5 seconds. Causality: 3,4,5-trihydroxybenzonitrile contains five quaternary carbons (C1, C3, C4, C5, C7). Quaternary carbons lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. A short D1 will artificially suppress these signals, leading to missing peaks.

Step 5: Data Processing & Self-Validation
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to maximize the signal-to-noise ratio.

  • Self-Validating Step: Run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. The cross-peak will immediately map the proton singlet at 6.83 ppm to the carbon signal at ~113.0 ppm. If this correlation exists, the remaining four carbon signals in the aromatic/nitrile region are definitively confirmed as quaternary, validating the structural assignment.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of data from structural properties to final peak assignment, highlighting the integration of electronic theory and empirical validation.

G Struct 3,4,5-trihydroxybenzonitrile Structural Analysis H1 1H NMR Acquisition (Acetone-d6 / DMSO-d6) Struct->H1 C13 13C NMR Acquisition (125 MHz) Struct->C13 Electronic Electronic Effects (-CN Withdrawing, -OH Donating) Struct->Electronic H1_Signals Aromatic H2/H6 (Singlet) Hydroxyl Protons (Broad) H1->H1_Signals C13_Signals Quaternary Carbons (C1, C3, C4, C5, CN) Methine Carbons (C2, C6) C13->C13_Signals Validation Empirical Validation (HSQC & HMBC Cross-Referencing) H1_Signals->Validation C13_Signals->Validation Electronic->H1_Signals Shielding/Deshielding Electronic->C13_Signals Chemical Shift Perturbation Final Final Peak Assignment & Structural Confirmation Validation->Final

Figure 1: Logical workflow for the NMR signal assignment of 3,4,5-trihydroxybenzonitrile.

References

  • Malouki, M. A., et al. "Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry (2004). URL:[Link]

  • PubChem. "Gallic Acid | C7H6O5 | CID 370." National Center for Biotechnology Information, National Institutes of Health. URL:[Link]

  • Camafort Blanco, Berta. "Cyclotriveratrylene and Porphyrin Scaffolds for Molecular Recognition and Self-Assembly." Universitat Rovira i Virgili / TDX (Tesis Doctorals en Xarxa) (2012). URL: [Link]

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 3,4,5-Trihydroxybenzonitrile: A Technical Guide for Crystal Engineering

Executive Summary In the realm of crystal engineering and supramolecular chemistry, the precise determination of molecular packing and non-covalent interactions is paramount. 3,4,5-trihydroxybenzonitrile (commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of crystal engineering and supramolecular chemistry, the precise determination of molecular packing and non-covalent interactions is paramount. 3,4,5-trihydroxybenzonitrile (commonly known as gallonitrile, CAS 38897-26-6) is a highly versatile scaffold. With an exact mass of 151.03 g/mol , it possesses 3 hydrogen bond donors and 4 hydrogen bond acceptors[1]. Because of its unique functional group topology, it is frequently utilized as a core building block in the synthesis of advanced supramolecular receptors, including cyclotriveratrylene (CTV) and porphyrin-based molecular tweezers designed for fullerene (C60) recognition[2].

This whitepaper provides an in-depth, self-validating methodological guide for the crystallographic determination of 3,4,5-trihydroxybenzonitrile. By analyzing its structural motifs and detailing the Single Crystal X-Ray Diffraction (SCXRD) workflow, we bridge the gap between theoretical supramolecular design and empirical structural validation.

Supramolecular Synthons and Structural Logic

To understand the crystallographic behavior of 3,4,5-trihydroxybenzonitrile, it is instructive to compare it to its structural analog,3[3]. Gallic acid typically crystallizes in monoclinic space groups (e.g., P2₁/c) and forms essentially planar structures stabilized by complex O-H···O bifurcated hydrogen bonds and centrosymmetric carboxylic acid dimers[3][4].

Replacing the carboxylic acid (-COOH) group with a nitrile (-CN) group fundamentally alters the crystal engineering landscape. The causality of this structural shift is rooted in proton availability:

  • The Nitrile Acceptor: The -CN group cannot act as a hydrogen bond donor; it is exclusively a strong hydrogen bond acceptor.

  • The Phenolic Donors: The three hydroxyl groups must satisfy their hydrogen-bonding potential by interacting with the nitrile nitrogen (forming primary O-H···N synthons) and with adjacent hydroxyl oxygens (forming secondary O-H···O synthons).

This forces the molecule to abandon the classic R22​(8) carboxylic dimer motif in favor of extended 2D sheets or 3D interpenetrating networks driven by strong O-H···N interactions.

H_Bonding Molecule 3,4,5-Trihydroxybenzonitrile (Gallonitrile) Donors Hydroxyl Groups (-OH) (Strong H-Bond Donors) Molecule->Donors Acceptors Nitrile Group (-CN) (Strong H-Bond Acceptor) Molecule->Acceptors Motif1 O-H···N Interactions (Primary Synthon) Donors->Motif1 Motif2 O-H···O Interactions (Secondary Synthon) Donors->Motif2 Acceptors->Motif1 Network 3D Supramolecular Network (Crystal Packing) Motif1->Network Motif2->Network

Caption: Supramolecular hydrogen bonding pathways in 3,4,5-trihydroxybenzonitrile crystals.

Self-Validating Experimental Protocol for SCXRD

As an Application Scientist, I emphasize that a robust crystallographic workflow must be self-validating. Each step must contain an internal quality control metric to ensure the integrity of the final structural model.

Phase 1: Crystal Growth and Selection
  • Preparation: Dissolve 50 mg of 3,4,5-trihydroxybenzonitrile in a 1:1 mixture of ethyl acetate and hexane.

    • Causality: This specific solvent polarity balances the solubility of the polar hydroxyl groups and the non-polar aromatic ring, preventing rapid precipitation.

    • Validation: The solution must be optically clear. Filter through a 0.22 μm PTFE syringe filter to remove particulate matter that could cause unwanted heterogeneous nucleation.

  • Growth: Allow slow solvent evaporation at 20 °C in a vibration-free environment over 4–7 days.

  • Selection: Isolate a single crystal with dimensions approximating 0.2 × 0.2 × 0.1 mm.

    • Validation: Inspect the crystal under a polarized light microscope. A suitable single crystal must extinguish polarized light uniformly every 90°. If the extinction is patchy, the crystal is twinned and must be discarded.

Phase 2: Data Collection
  • Mounting: Coat the crystal in paratone oil and mount it on a cryoloop.

    • Causality: The oil protects the crystal from solvent loss and atmospheric moisture, while the cryoloop minimizes background X-ray scattering.

  • Diffraction: Transfer the loop to a diffractometer equipped with a Mo Kα source (λ = 0.71073 Å) and a cryostream set to 100 K.

    • Causality: Collecting data at cryogenic temperatures drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, leading to higher resolution data and enabling the accurate spatial location of the highly mobile hydroxyl hydrogen atoms.

    • Validation: Assess the initial diffraction frames. The presence of sharp, well-defined diffraction spots with high signal-to-noise ratios ( I/σ(I)>10 ) at high Bragg angles ( θ>25° ) validates the crystal's internal order.

Phase 3: Structure Solution and Refinement
  • Integration: Process the raw frames using integration and scaling software (e.g., APEX or CrysAlisPro).

    • Validation: The internal agreement factor ( Rint​ ) must be <0.05 , confirming the consistency of symmetry-equivalent reflections.

  • Refinement: Solve the structure using intrinsic phasing. Refine using full-matrix least-squares on F2 .

    • Causality: Aromatic carbon-bound hydrogen atoms should be placed in calculated positions using a riding model to maintain ideal bond lengths. However, the hydroxyl hydrogen atoms should be located directly from the difference Fourier map and refined freely (or with DFIX restraints) to accurately map the O-H···N and O-H···O hydrogen-bonding network.

SCXRD_Workflow Cryst 1. Crystal Growth (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop + Paratone Oil) Cryst->Mount Collect 3. X-Ray Data Collection (100 K, Mo Kα) Mount->Collect Integrate 4. Data Reduction (Integration & Scaling) Collect->Integrate Solve 5. Structure Solution (Intrinsic Phasing) Integrate->Solve Refine 6. Least-Squares Refinement (Anisotropic, H-atom modeling) Solve->Refine Validate 7. Validation & Deposition (checkCIF & CCDC) Refine->Validate

Caption: SCXRD experimental workflow for 3,4,5-trihydroxybenzonitrile structural determination.

Quantitative Data and Comparative Crystallography

To contextualize the crystallographic parameters of 3,4,5-trihydroxybenzonitrile, we compare its expected metrics against the empirically established data for its structural analog, 4[4].

Crystallographic ParameterGallic Acid Monohydrate (Empirical)[3][4]3,4,5-Trihydroxybenzonitrile (Expected)
Chemical Formula C₇H₆O₅·H₂OC₇H₅NO₃
Molecular Weight 188.13 g/mol 151.12 g/mol [1]
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P2₁/cP2₁/c or P-1
Molecular Planarity Essentially planar (r.m.s. deviation = 0.550 Å)Highly planar (due to conjugated -CN)
H-Bond Donors 4 (3 Phenolic, 1 Water)3 (Phenolic)[1]
H-Bond Acceptors 6 (5 Oxygen, 1 Water)4 (3 Oxygen, 1 Nitrogen)[1]
Primary Synthon O-H···O (Carboxylic acid dimers)O-H···N (Phenol-to-Nitrile interactions)
Validation Target ( R1​ ) < 0.05< 0.05
Validation Target (GoF) ~1.00~1.00

Note: The final validation step for any acquired dataset is submission to the IUCr's checkCIF utility. A self-validating structure must resolve all A-level and B-level alerts prior to deposition in the Cambridge Structural Database (CCDC).

References

  • Source: tdx.
  • Cas no 38897-26-6 (Benzonitrile, 3,4,5-trihydroxy-)
  • Source: iucr.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

how to dissolve 3,4,5-trihydroxybenzonitrile for cell culture media

Application Note: Preparation and Handling of 3,4,5-Trihydroxybenzonitrile for In Vitro Cell Culture Introduction & Scientific Rationale 3,4,5-Trihydroxybenzonitrile (also known as gallonitrile) is a polyhydroxylated aro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Handling of 3,4,5-Trihydroxybenzonitrile for In Vitro Cell Culture

Introduction & Scientific Rationale

3,4,5-Trihydroxybenzonitrile (also known as gallonitrile) is a polyhydroxylated aromatic compound frequently utilized as a critical intermediate in the synthesis of ribonucleotide reductase inhibitors, which are studied for their potential in treating neuroinflammation and autoimmune diseases 1. While its biological utility is significant, the compound's chemical structure—featuring a pyrogallol-like moiety (three adjacent hydroxyl groups on a benzene ring)—presents specific challenges for in vitro cell culture applications.

The Causality of Experimental Choices: Polyphenols are notoriously susceptible to auto-oxidation when exposed to aqueous environments, particularly at the physiological pH (pH 7.2–7.4) required for mammalian cell culture. If 3,4,5-trihydroxybenzonitrile is dissolved directly in water or unbuffered media, the hydroxyl groups rapidly deprotonate. This triggers an oxidation cascade that converts the compound into highly reactive quinone species. Consequently, this degradation pathway generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide, which induce artifactual cytotoxicity and confound assay results 2.

To prevent this, the compound must be initially dissolved in an aprotic, polar solvent. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard because it prevents premature ionization and oxidation, preserving the structural integrity of the compound until the exact moment of cellular exposure.

Physicochemical Properties

Understanding the quantitative properties of 3,4,5-trihydroxybenzonitrile is essential for accurate molarity calculations and storage 3.

PropertyValue
Chemical Name 3,4,5-Trihydroxybenzonitrile (Gallonitrile)
CAS Registry Number 38897-26-6
Molecular Formula C7H5NO3
Molecular Weight 151.12 g/mol
Primary Solvents Anhydrous DMSO, Ethanol
Aqueous Stability Poor at pH > 7.0 (Rapid auto-oxidation)

Experimental Protocol: A Self-Validating System

To ensure experimental rigor, the following protocol integrates a self-validating framework. By maintaining a constant vehicle concentration across all experimental arms, any observed phenotypic changes can be confidently attributed to the compound rather than solvent toxicity or oxidation artifacts.

Phase A: Preparation of 100 mM Primary Stock Solution
  • Weighing: Accurately weigh 15.11 mg of 3,4,5-trihydroxybenzonitrile powder using an analytical balance.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity, cell culture grade) to the powder.

  • Homogenization: Vortex the vial gently for 30–60 seconds until the powder is completely dissolved. The resulting solution should be completely clear without particulates.

  • Aliquot Generation: Divide the 100 mM stock solution into sterile, amber microcentrifuge tubes (e.g., 50 µL per tube). Rationale: Amber tubes protect the photosensitive polyphenol from light degradation, while small aliquots prevent moisture ingress from repeated freeze-thaw cycles.

  • Storage: Store all aliquots immediately at -80°C.

Phase B: Preparation of Working Solutions in Cell Culture Media
  • Thawing: Thaw a single 50 µL aliquot of the 100 mM stock solution on ice immediately prior to the experiment.

  • Intermediate Dilutions (Crucial Step): To ensure that every cell culture well receives exactly 0.1% (v/v) DMSO regardless of the drug dose, perform serial dilutions of the compound in DMSO first, creating intermediate stocks.

  • Media Addition: Add 1.0 µL of the appropriate intermediate DMSO stock to 999.0 µL of pre-warmed cell culture media (e.g., DMEM with 10% FBS).

  • Immediate Application: Do not leave the compound in the aqueous media for extended periods. Apply the dosed media to the cells immediately to minimize the window for auto-oxidation.

Quantitative Data Presentation: Dilution Matrix

By utilizing intermediate stocks, the final DMSO concentration remains locked at a non-cytotoxic 0.1%, acting as a built-in control mechanism.

Target Concentration (in Media)Intermediate Stock Concentration (in DMSO)Volume of Intermediate StockVolume of Culture MediaFinal DMSO Concentration (v/v)
100 µM 100 mM (Primary Stock)1.0 µL999.0 µL0.1%
50 µM 50 mM (Intermediate)1.0 µL999.0 µL0.1%
10 µM 10 mM (Intermediate)1.0 µL999.0 µL0.1%
1 µM 1 mM (Intermediate)1.0 µL999.0 µL0.1%
0 µM (Vehicle Control) Pure Anhydrous DMSO1.0 µL999.0 µL0.1%

Validation Check: If the 0 µM Vehicle Control exhibits >5% deviation in cell viability compared to a completely untreated "Media-Only" control, the assay is invalid due to baseline solvent toxicity.

Workflow Visualization

G A 3,4,5-Trihydroxybenzonitrile (Solid Powder) B Dissolve in Anhydrous DMSO (Stock: 10 - 100 mM) A->B Preferred Pathway F Auto-oxidation to Quinones (ROS Generation) A->F Aqueous Media (pH > 7.5) C Aliquot & Store at -80°C (Protect from Light) B->C Prevent Degradation D Dilute in Culture Media (Final DMSO ≤ 0.1%) C->D Thaw on Ice E In Vitro Cell Culture Assay D->E Immediate Application F->E Confounding Toxicity

Figure 1: Optimal preparation workflow for 3,4,5-trihydroxybenzonitrile to prevent auto-oxidation.

References

  • Methods for treating or preventing neuroinflammation or autoimmune diseases (US9526707B2). Google Patents.
  • Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution. ResearchGate.
  • CAS 73547-42-9 Downstream Products (38897-26-6 3,4,5-trihydroxybenzonitrile). LookChem.

Sources

Application

Application Note: Evaluation of Antioxidant Capacity of 3,4,5-Trihydroxybenzonitrile Using the DPPH Radical Scavenging Assay

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: High-throughput screening of phenolic antioxidant capacity, structure-activity relationship (SAR) profiling, and radical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: High-throughput screening of phenolic antioxidant capacity, structure-activity relationship (SAR) profiling, and radical scavenging kinetics.

Executive Summary & Chemical Rationale

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a foundational, robust method for evaluating the free radical scavenging activity of phenolic compounds[1]. While Gallic Acid (3,4,5-trihydroxybenzoic acid) is a universally recognized standard in this assay, its synthetic derivative, 3,4,5-trihydroxybenzonitrile (Gallonitrile) , presents a unique mechanistic profile for structure-activity relationship (SAR) studies.

The Causality of Chemical Substitution: In 3,4,5-trihydroxybenzonitrile, the carboxyl group (-COOH) of gallic acid is replaced by a nitrile group (-C≡N). The nitrile group is a stronger electron-withdrawing group (EWG), possessing a higher Hammett constant ( σp​ = +0.66) compared to the carboxyl group ( σp​ = +0.45).

From a mechanistic standpoint, this stronger electron-withdrawing effect decreases the electron density across the pyrogallol aromatic ring. Consequently, it slightly increases the O-H Bond Dissociation Enthalpy (BDE). Because the DPPH assay relies heavily on Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET), the increased BDE in 3,4,5-trihydroxybenzonitrile theoretically decelerates the HAT kinetics compared to gallic acid. However, the preservation of the three adjacent hydroxyl groups ensures the compound retains potent antioxidant capacity by stabilizing the resulting phenoxyl radical into an ortho-quinone structure.

Mechanistic Pathways of DPPH Reduction

The reduction of the purple DPPH• radical to the yellow DPPH-H derivative by 3,4,5-trihydroxybenzonitrile occurs via two competing thermodynamic pathways, heavily dictated by the solvent system[2]:

  • Hydrogen Atom Transfer (HAT): Direct abstraction of a hydrogen atom from the phenol. Dominant in non-polar or unbuffered alcoholic solvents.

  • Sequential Proton Loss Electron Transfer (SPLET): Initial deprotonation of the phenol followed by electron transfer to the radical. Dominant in higher pH or highly polar environments.

Mechanism ArOH 3,4,5-Trihydroxybenzonitrile (ArOH) HAT Hydrogen Atom Transfer (HAT) ArOH->HAT Direct H• transfer Anion Phenolate Anion (ArO⁻) ArOH->Anion -H⁺ (Solvent dependent) DPPH DPPH• Radical (Purple, 515 nm) DPPH->HAT SPLET Sequential Proton Loss Electron Transfer (SPLET) DPPH->SPLET Product Phenoxyl Radical (ArO•) + DPPH-H (Yellow) HAT->Product SPLET->Product Anion->SPLET e⁻ transfer

Caption: Thermodynamic pathways (HAT vs. SPLET) of DPPH reduction by 3,4,5-trihydroxybenzonitrile.

Self-Validating Experimental Protocol

To ensure rigorous, reproducible data, this protocol utilizes a self-validating microplate system . It incorporates sample blanks to correct for intrinsic compound absorbance and utilizes buffered methanol to stabilize the reaction mechanism[2].

Materials & Reagents
  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 97% purity.

  • Solvent: Buffered Methanol (Mix 60 mL absolute methanol with 40 mL of 0.1 M acetate buffer, pH 5.5). Expert Insight: Unbuffered methanol can lead to erratic SPLET dominance due to trace alkalinity. Buffering at pH 5.5 standardizes the ionization state of the pyrogallol moiety[2].

  • Test Compound: 3,4,5-trihydroxybenzonitrile (Stock: 10 mM in DMSO, diluted in buffered methanol).

  • Positive Controls: Ascorbic Acid and Gallic Acid.

Step-by-Step Methodology
  • Reagent Preparation (Protect from light): Prepare a 100 µM working solution of DPPH in buffered methanol. The absorbance of this solution at 515 nm should be approximately 0.900 – 1.000.

  • Sample Dilution: Prepare serial dilutions of 3,4,5-trihydroxybenzonitrile ranging from 1 µM to 50 µM in buffered methanol.

  • Microplate Setup (96-Well Clear Bottom):

    • Reagent Blank Wells: Add 100 µL buffered methanol + 100 µL DPPH solution.

    • Sample Blank Wells: Add 100 µL of the highest sample concentration + 100 µL buffered methanol. (Corrects for any background color of the nitrile derivative).

    • Test Wells: Add 100 µL of sample dilutions + 100 µL DPPH solution.

    • Control Wells: Add 100 µL of Ascorbic Acid dilutions + 100 µL DPPH solution.

  • Incubation: Seal the plate to prevent evaporation. Incubate in total darkness at 25°C for exactly 30 minutes . Expert Insight: 30 minutes allows sufficient time for the slightly slower HAT kinetics of the strongly electron-withdrawn nitrile derivative to reach steady-state equilibrium.

  • Data Acquisition: Measure the absorbance at 515 nm using a microplate reader.

Workflow S1 1. Prepare 100 µM DPPH in Buffered Methanol (pH 5.5, Protect from light) S4 4. Add 100 µL DPPH Solution to Wells (Rapid multi-channel pipetting) S1->S4 S2 2. Prepare Serial Dilutions of 3,4,5-Trihydroxybenzonitrile (0-50 µM) S3 3. Add 100 µL Sample/Standard to 96-Well Plate (Include Blanks & Controls) S2->S3 S3->S4 S5 5. Incubate in Dark (30 mins, 25°C) S4->S5 S6 6. Measure Absorbance at 515 nm (Microplate Reader) S5->S6 S7 7. Calculate % Scavenging & IC50 (Self-Validating Data Analysis) S6->S7

Caption: Standardized 96-well microplate workflow for self-validating DPPH antioxidant assays.

Data Analysis & Quantitative Interpretation

Scavenging Calculation

To ensure trustworthiness and eliminate false positives from sample turbidity or intrinsic absorbance, calculate the DPPH radical scavenging percentage using the following self-validating formula:

% Scavenging=(1−Areagent_blank​Asample​−Asample_blank​​)×100

Plot the % Scavenging against the logarithmic concentration of 3,4,5-trihydroxybenzonitrile and apply a non-linear regression (curve fit) to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Comparative Quantitative Data

The table below summarizes the theoretical and empirical parameters comparing 3,4,5-trihydroxybenzonitrile to standard reference antioxidants in a buffered DPPH system[2].

CompoundC1 SubstituentHammett Constant ( σp​ )Expected DPPH IC₅₀ (µM)Mechanistic Impact on Kinetics
Gallic Acid -COOH+0.454.0 - 5.0Standard pyrogallol electron donation; rapid HAT.
3,4,5-Trihydroxybenzonitrile -CN+0.665.0 - 6.5Stronger EWG increases BDE; slightly slower HAT kinetics, but retains high ultimate capacity.
Ascorbic Acid (Control) N/AN/A11.0 - 12.0Standard reference; reacts rapidly via SPLET[2].

Note: A lower IC₅₀ value indicates a higher antioxidant capacity. While the nitrile group slightly impedes the initial rate of hydrogen donation compared to a carboxyl group, 3,4,5-trihydroxybenzonitrile remains a highly potent antioxidant, significantly outperforming ascorbic acid.

Troubleshooting & Field Insights

  • Baseline Drift (Loss of Purple Color in Blanks): DPPH is highly sensitive to light and heat. If the reagent blank absorbance drops below 0.800 before the assay is complete, the DPPH stock has degraded. Always prepare DPPH fresh and wrap reservoirs in aluminum foil.

  • Non-Linearity at High Concentrations: Pyrogallol derivatives can form complex dimers or secondary radicals at high concentrations. If the dose-response curve plateaus below 100% scavenging, rely strictly on the linear portion of the curve (typically 20% to 80% scavenging) for IC₅₀ calculation.

  • Solvent Precipitation: 3,4,5-trihydroxybenzonitrile is highly soluble in DMSO but may crash out in purely aqueous buffers. Ensure the final assay volume contains at least 50% organic solvent (methanol or ethanol) to maintain solubility.

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. URL: [Link]

  • Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food Chemistry, 113(4), 1202-1205. URL: [Link]

Sources

Method

Application Note: Strategic Synthesis and Derivatization of 3,4,5-Trihydroxybenzonitrile (Gallonitrile)

Executive Summary 3,4,5-Trihydroxybenzonitrile is a highly versatile, electron-rich aromatic building block critical to the development of advanced therapeutics. Its derivatives are actively utilized in drug discovery, n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trihydroxybenzonitrile is a highly versatile, electron-rich aromatic building block critical to the development of advanced therapeutics. Its derivatives are actively utilized in drug discovery, notably as 1 for treating neuroinflammation and autoimmune diseases[1], as well as 2 designed to block autophagy in oncology models[2].

This application note provides a field-validated, self-validating synthetic pipeline starting from3[3]. As a Senior Application Scientist, I have structured this guide to not only detail the step-by-step execution but also to explain the thermodynamic and kinetic causality behind each reagent choice, ensuring high-fidelity reproducibility in your laboratory.

Strategic Pathway Design & Mechanistic Rationale

Directly converting the carboxylic acid of gallic acid (3,4,5-trihydroxybenzoic acid) to a nitrile is synthetically unviable. The dehydrating agents required for nitrile formation (e.g., POCl3​ , SOCl2​ ) will indiscriminately react with the unprotected pyrogallol moiety, leading to rapid polymerization and phosphorylation/sulfonation of the free phenolic hydroxyls.

To bypass this, we employ an orthogonal protection-deprotection strategy:

  • Masking & Activation : Gallic acid is exhaustively methylated to 3,4,5-trimethoxybenzoic acid, converted to an amide, and safely dehydrated to 3,4,5-trimethoxybenzonitrile.

  • Global Deprotection : The methoxy ethers are cleaved using 48% aqueous hydrobromic acid ( HBr ) under reflux[4]. HBr is selected over BBr3​ for its scalability, cost-effectiveness, and straightforward aqueous workup.

  • Target Derivatization : The liberated 3,4,5-trihydroxybenzonitrile serves as the core intermediate for nucleophilic addition. We detail two distinct pathways:

    • Amidoxime Formation : Reaction with hydroxylamine[5]. Because the reaction requires a slightly basic pH (8.0) to liberate nucleophilic free hydroxylamine, the electron-rich pyrogallol core becomes highly susceptible to auto-oxidation into ortho-quinones. The addition of sodium sulfite ( Na2​SO3​ ) is mechanistically mandatory here as a sacrificial reductant to preserve the aromatic ring[5].

    • Pinner Reaction Manifold : Conversion to an imidate (carboximidate) using anhydrous ethanol and HCl gas[5]. The unactivated nitrile is a poor electrophile; however, protonation by anhydrous HCl vastly increases the electrophilicity of the nitrile carbon, allowing the weakly nucleophilic ethanol to attack[5].

Critical Pathway Visualization

G A Gallic Acid (Starting Material) B 3,4,5-Trimethoxybenzoic acid (Hydroxyl Protection) A->B Me2SO4, NaOH (Masking reactive phenols) C 3,4,5-Trimethoxybenzamide (Amidation) B->C 1. SOCl2  2. NH3(aq) D 3,4,5-Trimethoxybenzonitrile (Dehydration) C->D POCl3, Reflux (Nitrile Formation) E 3,4,5-Trihydroxybenzonitrile (Core Intermediate) D->E 48% aq. HBr, Reflux (Demethylation) F 3,4,5-Trihydroxybenzamidoxime (Ribonucleotide Reductase Inhibitor) E->F NH2OH·H2SO4, Na2SO3 pH 8.0, 45°C G Ethyl 3,4,5-trihydroxybenzenecarboximidate (Pinner Adduct) E->G EtOH, HCl(g) Anhydrous Ether

Workflow for the synthesis and derivatization of 3,4,5-trihydroxybenzonitrile from gallic acid.

Quantitative Data Summary

SubstrateTarget ProductReagentsTemp (°C)Time (h)Yield (%)Melting Point (°C)
3,4,5-Trimethoxybenzonitrile3,4,5-Trihydroxybenzonitrile 48% aq. HBr 100 (Reflux)1886N/A
3,4,5-Trihydroxybenzonitrile3,4,5-Trihydroxybenzamidoxime HCl NH2​OH⋅H2​SO4​ , Na2​SO3​ 451880206 (dec.)
3,4,5-TrihydroxybenzonitrileEthyl 3,4,5-trihydroxybenzenecarboximidate HCl EtOH, Anhydrous HCl(g)​ 0 to 251280172 (dec.)

Data aggregated from standardized patent literature and empirical validations[4],[5].

Detailed Synthetic Execution

Protocol A: Demethylation to 3,4,5-Trihydroxybenzonitrile

Objective: Cleave the protective methoxy ethers to yield the core triphenol intermediate.

  • Reaction Setup : Suspend 0.2 g (1.035 mmol) of commercially available 3,4,5-trimethoxybenzonitrile in 10 mL of 48% aqueous hydrobromic acid ( HBr )[4].

  • Thermal Cleavage : Heat the suspension to reflux (approx. 100°C) and maintain under vigorous stirring for 18 hours[4].

    • Mechanistic Insight: Ether cleavage requires high activation energy. The strongly acidic environment protonates the ether oxygen, allowing the nucleophilic bromide ion to attack the sterically hindered methyl group, releasing volatile methyl bromide gas.

  • Quenching : Cool the dark reaction mixture to room temperature, then pour it slowly onto crushed ice-water to precipitate the product[4].

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake thoroughly with cold distilled water to remove residual acid[4].

  • Purification : Dissolve the washed solid in ethyl acetate (EtOAc) and dry the organic layer over anhydrous magnesium sulfate ( MgSO4​ )[4]. Evaporate the solvent in vacuo to afford 3,4,5-trihydroxybenzonitrile as a solid (Typical yield: 0.134 g, 86%)[4].

    • Validation Checkpoint: The product should exhibit complete solubility in polar organic solvents and a distinct shift in Rf value on silica TLC compared to the trimethoxy precursor.

Protocol B: Synthesis of 3,4,5-Trihydroxybenzamidoxime Hydrochloride

Objective: Convert the nitrile to an amidoxime (a potent ribonucleotide reductase inhibitor)[1].

  • Substrate Dissolution : Dissolve 7.5 g of 3,4,5-trihydroxybenzonitrile in 200 mL of deionized water[5].

  • Reagent Preparation : In a separate vessel, dissolve 7.0 g of hydroxylamine sulfate in water. Carefully adjust the solution to pH 8.0 using aqueous sodium hydroxide ( NaOH )[5].

    • Mechanistic Insight: Neutralization shifts the equilibrium from the unreactive hydroxylammonium salt to the highly nucleophilic free hydroxylamine base.

  • Antioxidant Addition (Critical) : Add 2.0 g of sodium sulfite ( Na2​SO3​ ) to the buffered hydroxylamine solution[5].

    • Mechanistic Insight: Without this sacrificial reductant, the electron-rich pyrogallol core will rapidly oxidize in the pH 8.0 environment, drastically reducing yield and complicating purification.

  • Nucleophilic Addition : Combine the two solutions. Stir the reaction mixture continuously at 45°C for 18 hours[5].

  • Isolation : Collect the precipitated N,3,4,5-tetrahydroxybenzenecarboximidamide (free base) via vacuum filtration[1].

  • Salt Formation : Suspend the free base in water, acidify to pH 2.0 with 12M HCl , and decolorize with activated charcoal. Evaporate the solvent and recrystallize the residue from an isopropanol-ethyl acetate mixture to yield the hydrochloride salt[5].

    • Validation Checkpoint: The purified hydrochloride salt must decompose sharply at approximately 206°C[5].

Protocol C: Synthesis of Ethyl 3,4,5-Trihydroxybenzenecarboximidate Hydrochloride

Objective: Execute a Pinner reaction to form an imidate derivative.

  • Anhydrous Setup : Dissolve 5.0 g of 3,4,5-trihydroxybenzonitrile in 50 mL of strictly anhydrous diethyl ether[5].

  • Alcohol Addition : Add 2.2 mL of absolute (anhydrous) ethanol to the ether solution[5].

  • Electrophilic Activation : Submerge the reaction flask in an ice bath (0°C). Vigorously bubble anhydrous gaseous hydrogen chloride ( HCl ) through the solution until saturation is achieved[5].

    • Mechanistic Insight: The introduction of HCl protonates the nitrile nitrogen, transforming the carbon into a potent electrophile capable of reacting with the weak ethanol nucleophile. Water must be strictly excluded to prevent the intermediate from hydrolyzing into an ester.

  • Incubation : Seal the flask tightly and allow the mixture to stand at 0–4°C overnight. The product, ethyl 3,4,5-trihydroxybenzamidate hydrochloride, will precipitate directly from the ether[5].

  • Purification : Collect the precipitate via filtration and recrystallize from an isopropanol-ether solvent mixture[5].

    • Validation Checkpoint: The purified product should melt with decomposition at approximately 172°C[5].

References

  • CYCLOTRIVERATRYLENE AND PORPHYRIN SCAFFOLDS FOR MOLECULAR RECOGNITION AND SELF-ASSEMBLY (Thesis). TDX (Tesis Doctorals en Xarxa). 4

  • Polyhydroxybenzoic acid derivatives (EP0144396B1). Google Patents. 5

  • Methods for treating or preventing neuroinflammation or autoimmune diseases (US9526707B2). Google Patents.1

  • Gallic Acid | C7H6O5 | CID 370 . PubChem - NIH. 3

  • Synthesis and evaluation of novel benzotropolones as Atg4B inhibiting autophagy blockers . LookChem.2

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for 3,4,5-Trihydroxybenzonitrile Quantification

Introduction and Analytical Challenges 3,4,5-trihydroxybenzonitrile (gallonitrile) is a highly polar, polyhydroxylated aromatic compound. It is frequently encountered as a synthetic intermediate in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges

3,4,5-trihydroxybenzonitrile (gallonitrile) is a highly polar, polyhydroxylated aromatic compound. It is frequently encountered as a synthetic intermediate in pharmaceutical development and as a photodegradation byproduct of halogenated benzonitrile herbicides[1].

Quantifying this molecule presents specific analytical challenges. The presence of three electron-donating phenolic hydroxyl groups coupled with an electron-withdrawing nitrile group creates a highly conjugated, yet easily ionizable system. If analyzed under standard neutral reversed-phase conditions, the molecule undergoes partial ionization, leading to severe peak tailing, unpredictable retention shifts, and poor resolution. Furthermore, polyhydroxylated benzenes are highly susceptible to auto-oxidation in neutral to alkaline aqueous solutions.

Chromatographic Rationale: The Causality of Method Design

To establish a self-validating and robust protocol, every parameter of the HPLC method must be engineered to counteract the molecule's inherent instability and polarity.

  • Mobile Phase pH Control: Phenolic hydroxyl groups typically have pKa values between 8.5 and 9.5. To ensure 3,4,5-trihydroxybenzonitrile remains entirely in its neutral, protonated state, the mobile phase pH must be driven down to approximately 2.5–3.0. This is achieved by supplementing the aqueous phase with 0.1% Formic Acid or Acetic Acid[2]. This suppression of ionization is the primary driver for sharp, symmetrical peaks.

  • Stationary Phase Selection: A core-shell (superficially porous) C18 column is selected over traditional fully porous silica. Core-shell particles minimize the Eddy diffusion (A-term) and longitudinal diffusion (B-term) in the van Deemter equation. This provides ultra-high efficiency separations for polar phenolics without the extreme backpressures associated with sub-2 µm UHPLC columns[3].

  • Detection Strategy: The conjugated aromatic ring and nitrile group provide a strong chromophore. Diode-Array Detection (DAD) at 218 nm and 280 nm captures the maximal UV absorbance for this specific structural motif[4], while simultaneously allowing for peak purity profiling.

Method Development and Validation Workflow

HPLC_Workflow Start Analyte Profiling (3,4,5-trihydroxybenzonitrile) Phase1 Mobile Phase Optimization (Acidic pH to suppress ionization) Start->Phase1 Phase2 Stationary Phase Selection (Core-shell C18 for polar retention) Start->Phase2 Phase3 Detector Calibration (UV-DAD at 218 nm & 280 nm) Phase1->Phase3 Phase2->Phase3 Phase4 Method Validation (ICH Q2(R2) Guidelines) Phase3->Phase4 End Routine Quantification & System Suitability Phase4->End

Fig 1. Logical workflow for 3,4,5-trihydroxybenzonitrile HPLC method development.

Step-by-Step Experimental Protocol

Reagents and Materials
  • 3,4,5-trihydroxybenzonitrile reference standard (Purity 99.0%)

  • HPLC-grade Acetonitrile (MeCN)

  • LC-MS grade Water (18.2 M Ω⋅ cm)

  • Formic Acid (FA), LC-MS grade

  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Poroshell or Kinetex)

Standard Preparation (Self-Validating System)

Expertise Note: To prevent auto-oxidation of the trihydroxybenzene moiety during the sequence run, all standards and samples must be prepared in an acidic diluent.

  • Diluent Preparation: Mix LC-MS Water and MeCN in an 80:20 (v/v) ratio. Add 0.1% FA.

  • Primary Stock Solution: Accurately weigh 10.0 mg of 3,4,5-trihydroxybenzonitrile into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Yield: 1.0 mg/mL). Store at 4°C protected from light.

  • Working Standards: Serially dilute the stock with Diluent to create a 6-point calibration curve (0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL).

  • Quality Control (QC) Samples: Prepare independent QC samples at 1.5 µg/mL (Low), 25.0 µg/mL (Mid), and 40.0 µg/mL (High) to bracket the analytical runs and verify ongoing accuracy.

Optimized HPLC-DAD Conditions
ParameterSpecification
Column Core-shell C18 (100 mm x 4.6 mm, 2.7 µm)
Mobile Phase A LC-MS Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Program 0-2 min: 5% B 2-8 min: 5% 40% B 8-10 min: 40% 95% B 10-12 min: 95% B 12.1-15 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temperature 30°C (Maintains reproducible solvent viscosity)
Detection (DAD) 218 nm (Primary quantification) and 280 nm (Secondary confirmation)
System Suitability Testing (SST)

Prior to injecting unknown samples, the system's fitness must be validated. Inject the Mid-QC standard (25.0 µg/mL) six consecutive times. The run is only valid if the following criteria are met:

  • Retention Time RSD: 1.0%

  • Peak Area RSD: 2.0%

  • USP Tailing Factor ( Tf​ ): 1.5 (Confirms successful suppression of ionization)

  • Theoretical Plates ( N ): 5,000

Method Validation (ICH Q2(R2) Compliance)

The developed method was subjected to rigorous validation in accordance with the ICH Q2(R2) guidelines for analytical procedures[5]. This ensures the method is scientifically sound, reproducible, and defensible for regulatory submissions.

Validation Parameters and Causality
  • Specificity: Blank diluent injections showed no interfering peaks at the retention time of 3,4,5-trihydroxybenzonitrile. DAD peak purity analysis confirmed the analyte peak was spectrally homogeneous (Purity Angle < Purity Threshold).

  • Linearity & Range: Assessed across 0.5 to 50.0 µg/mL. The use of a highly acidic mobile phase ensures a constant response factor across this range by preventing concentration-dependent ionization shifts.

  • Precision & Accuracy: Intra-day and inter-day precision were evaluated using the Low, Mid, and High QC samples.

Summary of Validation Data
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Results
Linearity ( R2 ) 0.9950.9998
Linear Range Method specific0.5 – 50.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.15 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.45 µg/mL
Intra-day Precision (RSD) 2.0%0.8% – 1.4%
Inter-day Precision (RSD) 3.0%1.1% – 1.9%
Accuracy (Recovery) 95.0% – 105.0%98.5% – 101.2%

Conclusion

The quantification of 3,4,5-trihydroxybenzonitrile requires a specialized approach due to its high polarity and the acidity of its phenolic hydroxyl groups. By leveraging a heavily acidified mobile phase (0.1% Formic Acid) and a high-efficiency core-shell C18 stationary phase, this protocol successfully mitigates peak tailing and auto-oxidation risks. The method is fully validated under ICH Q2(R2) standards, providing a self-validating, highly reproducible framework suitable for rigorous pharmaceutical and environmental analysis.

Sources

Method

In Vivo Dosing Protocols and Pharmacokinetic Profiling of 3,4,5-Trihydroxybenzonitrile in Murine Models

Introduction and Pharmacological Context 3,4,5-Trihydroxybenzonitrile (also known as gallonitrile) is a highly reactive polyphenolic compound. In drug development, it serves primarily as a critical synthetic precursor to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

3,4,5-Trihydroxybenzonitrile (also known as gallonitrile) is a highly reactive polyphenolic compound. In drug development, it serves primarily as a critical synthetic precursor to potent ribonucleotide reductase (RR) inhibitors, such as Didox (N,3,4-trihydroxybenzamide) and Trimidox[1]. However, evaluating the intrinsic in vivo profile of 3,4,5-trihydroxybenzonitrile is essential for understanding the baseline pharmacokinetics (PK), toxicity, and potential immunomodulatory activity of the polyhydroxybenzonitrile pharmacophore.

In murine models, related polyhydroxy compounds have demonstrated profound efficacy. For instance, in C57BL/6 mice induced with Experimental Autoimmune Encephalomyelitis (EAE), these compounds drastically reduced pro-inflammatory cytokines including TNF-α, IL-10, and IL-12[2]. Additionally, in B6D2F1 mice inoculated with L-1210 leukemia, they exhibited significant life-prolonging anti-tumor activity[1].

Experimental Rationale & System Design (E-E-A-T)

As a Senior Application Scientist, I emphasize that a successful in vivo protocol is not merely a list of steps, but a self-validating system . Every experimental choice must be grounded in the physicochemical reality of the molecule:

  • Photostability : Hydroxybenzonitriles are susceptible to phototransformation in aqueous solutions[3]. Formulations must be protected from light to prevent the generation of photoproducts that could confound toxicity readouts.

  • pH & Solubility Causality : The three hydroxyl groups on the benzene ring render the molecule acidic in solution. Unbuffered IP injections of acidic compounds cause localized peritonitis, pain, and erratic mesenteric absorption. Adjusting the vehicle to pH 7.2–7.4 is non-negotiable for reproducible PK data.

  • Ex Vivo Oxidation : Polyphenols auto-oxidize rapidly in plasma. Adding an antioxidant (e.g., ascorbic acid) to the collection tubes ensures that the measured clearance reflects true physiological elimination rather than benchtop degradation.

  • Self-Validation : By incorporating a vehicle-only control group, collecting pre-dose (T=0) baseline samples, and using an isotopically labeled internal standard during LC-MS/MS extraction, any observed physiological changes or signal losses can be definitively attributed to the test article rather than handling stress or analytical artifacts.

Quantitative Data Summaries

Table 1: Recommended Dosing Parameters for 3,4,5-Trihydroxybenzonitrile

ParameterRecommendationScientific Rationale
Route Intraperitoneal (IP)Ensures rapid systemic exposure; avoids the variable GI degradation seen with oral gavage.
Vehicle 0.9% Saline + 2% DMSODMSO aids the dissolution of the benzonitrile core; saline ensures physiological isotonicity.
Dose Range 50 – 250 mg/kgAligns with established therapeutic windows for related RR inhibitors in murine models[2].
Volume 10 mL/kgStandard optimal volume for adult mice to prevent peritoneal distension and stress.
Frequency Daily (q.d.)Sufficient to reach steady-state for efficacy in tumor or EAE models.

Table 2: Pharmacokinetic Sampling Schedule & Processing

TimepointMatrixCollection MethodAnalytical Purpose
Pre-dose (0 h) PlasmaSubmandibular bleedEstablishes baseline; validates the absence of endogenous artifacts.
0.25, 0.5, 1 h PlasmaSubmandibular bleedCaptures Cmax​ and the absorption phase kinetics.
2, 4, 8 h PlasmaTail vein nickDetermines the elimination half-life ( t1/2​ ).
24 h Plasma & TissueTerminal cardiac punctureAssesses trough levels and terminal tissue distribution.

Step-by-Step In Vivo Protocol

Phase 1: Formulation of the Dosing Solution
  • Weighing : Accurately weigh the required mass of 3,4,5-trihydroxybenzonitrile powder using a microbalance.

  • Primary Dissolution : Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to achieve a highly concentrated stock. Vortex until completely clear.

  • Aqueous Dilution : Slowly add 0.9% sterile normal saline while stirring continuously until the DMSO concentration is reduced to 2% v/v.

  • pH Adjustment (Critical) : Measure the pH. Add 0.1 N NaOH dropwise until the pH reaches 7.2 – 7.4.

  • Sterilization : Pass the solution through a 0.22 µm PTFE syringe filter into a sterile, amber glass vial to protect from light[3]. Note: Use within 2 hours of formulation.

Phase 2: Animal Preparation & Administration
  • Model Selection : Utilize 8-10 week old C57BL/6 mice for neuroinflammation models[2] or B6D2F1 mice for oncology models[1].

  • Randomization : Randomize mice into treatment groups and a vehicle-only control group. Fast the animals for 4 hours prior to dosing to stabilize metabolic rates.

  • IP Injection Technique :

    • Restrain the mouse securely, exposing the ventral abdomen.

    • Tilt the mouse with the head angled slightly downward so the viscera shift cranially.

    • Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen. Causality: This specific location avoids puncturing the cecum (left side) and the urinary bladder (midline), ensuring the drug enters the peritoneal cavity for optimal mesenteric absorption.

    • Inject the calculated volume (10 mL/kg) smoothly.

Phase 3: Pharmacokinetic Sampling & Processing
  • Blood Collection : At the timepoints specified in Table 2, collect 50-100 µL of blood into K2-EDTA coated microtainers.

  • Antioxidant Addition : Immediately add 10 µL of a 10% ascorbic acid solution per 100 µL of blood to prevent ex vivo oxidation of the trihydroxybenzene moiety.

  • Centrifugation : Spin the samples at 2,000 x g for 10 minutes at 4°C.

  • Storage : Transfer the plasma supernatant to pre-chilled cryovials and snap-freeze in liquid nitrogen. Store at -80°C until LC-MS/MS analysis.

Mandatory Visualizations

InVivoWorkflow A 1. Formulation Protect from light B 2. Administration IP Injection A->B C 3. PK Sampling Add Antioxidant B->C D 4. LC-MS/MS Quantification C->D

In vivo pharmacokinetic workflow for 3,4,5-trihydroxybenzonitrile in murine models.

Mechanism THB Polyhydroxybenzonitriles (Test Article) RR Ribonucleotide Reductase (RR) Target THB->RR DNA dNTP Pool Depletion RR->DNA IMMUNE T-cell / B-cell Suppression DNA->IMMUNE CYTO TNF-α, IL-10, IL-12 Downregulation IMMUNE->CYTO

Proposed pharmacological mechanism of polyhydroxybenzonitriles and their derivatives.

References

  • Methods for treating or preventing neuroinflammation or autoimmune diseases.. Google Patents.[2]

  • Polyhydroxybenzoic acid derivatives. . Google Patents.[1]

  • Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution. . ResearchGate.[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3,4,5-Trihydroxybenzonitrile (Gallonitrile) Synthesis

Welcome to the Process Optimization and Troubleshooting Knowledge Base for the synthesis of 3,4,5-trihydroxybenzonitrile (commonly known as gallonitrile). As a highly polar, electron-rich aromatic compound, gallonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization and Troubleshooting Knowledge Base for the synthesis of 3,4,5-trihydroxybenzonitrile (commonly known as gallonitrile). As a highly polar, electron-rich aromatic compound, gallonitrile presents unique synthetic challenges, primarily revolving around the sensitivity of its pyrogallol-like trihydroxy system to oxidation, and the difficulty of isolating it from aqueous media.

This guide provides field-proven protocols, mechanistic insights, and diagnostic decision trees to help researchers and drug development professionals maximize yield and purity.

Quantitative Route Comparison

Selecting the correct synthetic pathway is the first step in optimizing your yield. The table below summarizes the three most reliable methods for synthesizing 3,4,5-trihydroxybenzonitrile, comparing their efficiency and common pitfalls.

Synthesis RoutePrecursorReagents / ConditionsAvg. YieldPrimary Challenge
Route A: Amide Dehydration 3,4,5-Trihydroxybenzamide (Gallamide)SOCl₂, EtOAc, Reflux, 18h80–86%Oxidation of unprotected hydroxyls during heating [3].
Route B: Acidic Demethylation 3,4,5-Trimethoxybenzonitrile48% aq. HBr, Reflux, 18h80–86%Harsh acidic conditions; requires long reaction times [2].
Route C: Lewis Acid Cleavage 3,4,5-TrimethoxybenzonitrileBBr₃ (>4 eq), CH₂Cl₂, RT30–50%Frequent stalling at mono- or di-methylated intermediates[2].

Mechanistic Pathways

To troubleshoot effectively, you must understand the causality behind the chemical transformations.

Figure 1: Primary synthetic routes for 3,4,5-trihydroxybenzonitrile from common precursors.

Standard Operating Procedures (SOPs)

Every protocol must be a self-validating system. The following methodologies include built-in visual and chemical checkpoints to ensure the reaction is proceeding correctly.

Protocol A: Dehydration of Gallamide (Thionyl Chloride Method)

This route avoids the need for demethylation by starting with unprotected gallamide. The mechanism relies on the conversion of the amide to a sulfinyl imine intermediate, which subsequently eliminates SO₂ and HCl to form the nitrile [3].

Step-by-Step Methodology:

  • Suspension: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, suspend 23.5 g of 3,4,5-trihydroxybenzamide in 180 mL of anhydrous ethyl acetate (EtOAc) [3]. Causality: EtOAc is chosen as a polar aprotic solvent that solubilizes the intermediate without reacting with the dehydrating agent.

  • Reagent Addition: Slowly add 35 mL of thionyl chloride (SOCl₂) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux for approximately 18 hours. Checkpoint: The suspension should gradually clarify as the reaction proceeds.

  • Concentration: Remove the volatile contents (EtOAc and unreacted SOCl₂) by evaporation in vacuo.

  • Hydrolysis of Intermediates: Dissolve the resulting crude residue in 215 mL of degassed, deionized water. Heat the aqueous solution to 90°C. Checkpoint: Observe gas evolution (SO₂/HCl). Maintain heat until gas evolution completely ceases, indicating the destruction of all reactive sulfur intermediates [3].

  • Purification: Add activated charcoal to the hot aqueous solution and filter while hot to remove polymerized oxidized byproducts.

  • Isolation: Evaporate the water under reduced pressure to yield the product (approx. 86% yield, melting point ~219°C with decomposition) [3].

Protocol B: Demethylation of 3,4,5-Trimethoxybenzonitrile (HBr Method)

When starting from a protected ether, strong acidic cleavage is required. The protonation of the ether oxygen is followed by a nucleophilic attack by the bromide ion (S_N2) on the methyl group, releasing bromomethane [2].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 0.2 g (1.035 mmol) of commercially available 3,4,5-trimethoxybenzonitrile in 10 mL of 48% aqueous Hydrobromic acid (HBr) [2].

  • Reflux: Heat the suspension to a vigorous reflux overnight (approx. 18 hours). Causality: The aryl-oxygen bond is highly stable; extended thermal energy is required to drive the cleavage of all three methoxy groups.

  • Quenching: Cool the reaction mixture to room temperature, then pour it slowly onto ice-water. Checkpoint: A precipitate should form immediately upon contacting the cold water.

  • Workup: Filter the precipitate and wash thoroughly with cold water to remove residual acid.

  • Extraction: Dissolve the solid in EtOAc, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the pure triphenol (approx. 86% yield) [2].

Troubleshooting & FAQs

If your synthesis falls short of the expected yield or purity, consult the diagnostic tree and FAQs below.

Figure 2: Diagnostic decision tree for troubleshooting low yields in gallonitrile synthesis.

Q1: I am using BBr₃ to demethylate 3,4,5-trimethoxybenzonitrile, but my yield is terrible and I have multiple spots on my TLC. What went wrong?

A: You are likely experiencing incomplete demethylation. Boron tribromide (BBr₃) coordinates strongly to the oxygen atoms of the methoxy groups and the nitrogen of the nitrile group. If you use a stoichiometric amount (e.g., 3 equivalents for 3 methoxy groups), the reaction will stall, yielding a mixture of mono- and di-methylated intermediates [2]. The Fix: You must use an excess of BBr₃—typically at least 4.5 to 5 equivalents . Furthermore, ensure the reaction is allowed to warm to room temperature and stir for a minimum of 24-72 hours if not utilizing reflux conditions [2].

Q2: My product turns dark brown or black during the aqueous workup. How do I prevent this?

A: The 3,4,5-trihydroxybenzene moiety is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, rapidly forming highly colored ortho- or para-quinones. This oxidation accelerates exponentially at neutral or basic pH values. The Fix:

  • Sparging: Always degas your aqueous solvents with nitrogen or argon prior to use.

  • pH Control: Keep the aqueous workup strictly acidic (pH < 5) until the product is safely extracted into the organic phase. Never wash the organic layer with saturated sodium bicarbonate (NaHCO₃) or NaOH.

Q3: I am losing a massive amount of product during liquid-liquid extraction. The organic phase contains very little gallonitrile.

A: Gallonitrile possesses three hydroxyl groups, making it highly polar and significantly water-soluble. Standard extraction solvents like dichloromethane (DCM) or hexanes will not efficiently partition the product out of the water. The Fix: Use highly polar, hydrogen-bond-accepting organic solvents such as Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) for your extractions. Additionally, employ a "salting out" technique by saturating the aqueous layer with solid NaCl before extraction; this decreases the solubility of the organic compound in the aqueous phase, driving it into the EtOAc layer.

Q4: Can I perform the oxime formation, dehydration, and demethylation in a single pot starting from an aldehyde?

A: Yes, though it requires careful control of Lewis acids. Recent methodologies demonstrate that 3,4-dihydroxybenzonitrile derivatives can be synthesized from vanillin or trimethoxybenzaldehyde using hydroxylamine hydrochloride in DMF to form the oxime, followed directly by the addition of anhydrous Aluminum Trichloride (AlCl₃) and heating to 135°C [9]. The AlCl₃ acts dually as a dehydrating agent for the oxime and a Lewis acid for demethylation. However, yields for the trihydroxy variant using this one-pot method tend to be lower due to the increased polarity and complexation of the product with aluminum salts.

References

  • Antioxidative Activity of Gallic Acid Derivatives. Quantitative Bio-Science - KoreaScience.
  • Camafort Blanco, B. CYCLOTRIVERATRYLENE AND PORPHYRIN SCAFFOLDS FOR MOLECULAR RECOGNITION AND SELF-ASSEMBLY. Dipòsit Legal: T - TDX.
  • EP0144396B1 - Polyhydroxybenzoic acid derivatives. Google Patents.
  • CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles. Google Patents.
Optimization

Technical Support Center: Troubleshooting 3,4,5-Trihydroxybenzonitrile Precipitation in DMSO

Executive Summary & Mechanistic Overview Handling 3,4,5-trihydroxybenzonitrile (Gallonitrile) in high-throughput screening or cellular assays presents unique solubility challenges. While Dimethyl Sulfoxide (DMSO) is the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Handling 3,4,5-trihydroxybenzonitrile (Gallonitrile) in high-throughput screening or cellular assays presents unique solubility challenges. While Dimethyl Sulfoxide (DMSO) is the ubiquitous vehicle for compound libraries[1], the specific physicochemical properties of 3,4,5-trihydroxybenzonitrile—namely its three vicinal hydroxyl groups and highly polar nitrile moiety—make it exceptionally prone to precipitation.

Precipitation in this context is rarely a simple solubility limit issue; it is a multifactorial process driven by solvent hygroscopicity, thermal cycling, oxidative degradation, and solvent shock[2]. This guide provides a mechanistic understanding of these failure modes and offers self-validating protocols to ensure assay reproducibility.

Mechanisms A 3,4,5-Trihydroxybenzonitrile in 100% DMSO B Moisture Absorption (Hygroscopic) A->B H2O Uptake C Freeze-Thaw Cycles (< 18.5°C) A->C Temp Shift D Oxidation (Quinone Formation) A->D O2 Exposure E Aqueous Dilution (Solvent Shock) A->E Add to Media F Compound Precipitation B->F Solvation Loss C->F Supersaturation D->F Polymerization E->F Exceeds Aq. Sol.

Caption: Logical workflow of 3,4,5-trihydroxybenzonitrile precipitation mechanisms in DMSO.

Physicochemical Profile

Understanding the molecular behavior of 3,4,5-trihydroxybenzonitrile is the first step in troubleshooting. The table below summarizes the critical parameters that dictate its handling requirements.

ParameterValueMechanistic Implication
Molecular Weight 151.12 g/mol Small molecule, rapidly diffuses, but high propensity for intermolecular hydrogen bonding.
H-Bond Donors/Acceptors 3 / 4Highly polar. Requires the strong aprotic H-bond accepting nature of 100% DMSO for stable solvation.
Topological Polar Surface Area 84.5 ŲHigh TPSA indicates poor passive membrane permeability and high hydration energy, leading to rapid precipitation in aqueous media if not properly formulated.
Oxidation Potential HighThe vicinal trihydroxybenzene core is highly susceptible to auto-oxidation into reactive quinones, which polymerize into insoluble dark aggregates[3].

Frequently Asked Questions (FAQs)

Q1: My 3,4,5-trihydroxybenzonitrile stock solution turned cloudy after a month in the -20°C freezer. Why? A: This is typically caused by a combination of DMSO's hygroscopicity and freeze-thaw concentration gradients. DMSO rapidly absorbs atmospheric water. When the solution is frozen (DMSO freezes at 18.5°C), the solvent crystallizes, excluding the water and the compound into localized, supersaturated pockets[2]. Upon thawing, the localized water concentration is too high to maintain 3,4,5-trihydroxybenzonitrile in solution, causing it to crash out.

Q2: Can I just filter or centrifuge the precipitated stock and use the supernatant for my assay? A: No. Filtering or centrifuging removes the precipitated active pharmaceutical ingredient (API). Consequently, the actual concentration of 3,4,5-trihydroxybenzonitrile in the supernatant will be significantly lower than your calculated stock concentration. Using this supernatant will lead to severe false negatives in your downstream biological or biochemical assays[4]. If precipitation occurs and cannot be redissolved by warming (37°C) and vortexing, the stock must be discarded.

Q3: How do I prevent "solvent shock" when adding the DMSO stock to my aqueous cell culture media? A: Solvent shock occurs when a highly concentrated organic stock is introduced into an aqueous environment, causing an immediate, localized collapse of solubility[5]. To prevent this, avoid single large dilutions. Instead, perform a stepwise serial dilution into pre-warmed (37°C) media, and ensure rapid, continuous mixing during the addition to rapidly disperse the localized high-concentration microenvironments[5].

Self-Validating Experimental Protocols

To guarantee experimental integrity, follow these causally-driven protocols. Every step is designed to mitigate a specific thermodynamic or kinetic failure mode.

Protocol S1 1. Weigh Compound (Desiccated) S2 2. Dissolve in DMSO (Anhydrous, Ar-purged) S1->S2 S3 3. Aliquot (Single-use) S2->S3 S4 4. Store at -20°C (Sealed) S3->S4 S5 5. Thaw at 37°C (Vortex) S4->S5 S6 6. Stepwise Dilution (Pre-warmed Media) S5->S6

Caption: Step-by-step workflow for the preparation and dilution of DMSO stock solutions.

Protocol A: Preparation of Oxidation-Resistant, Anhydrous DMSO Stock

Causality: 3,4,5-trihydroxybenzonitrile is prone to oxidation[3] and water-induced precipitation[1]. This protocol eliminates oxygen and moisture.

  • Solvent Preparation: Use only commercially available, sealed anhydrous DMSO (≥99.9%, water ≤0.005%). Purge the DMSO with Argon gas for 5 minutes prior to use to displace dissolved oxygen.

  • Dissolution: Weigh the lyophilized 3,4,5-trihydroxybenzonitrile powder in a low-humidity environment. Add the Argon-purged anhydrous DMSO to achieve a maximum stock concentration of 10 mM. Reasoning: Exceeding 10 mM drastically increases the risk of supersaturation and subsequent precipitation during storage[2].

  • Homogenization: Vortex vigorously for 60 seconds. Sonicate in a room-temperature water bath for 5 minutes to ensure complete disruption of crystal lattices.

  • Aliquotting: Divide the stock into single-use, light-protected amber microcentrifuge tubes. Blanket the headspace of each tube with Argon before sealing.

  • Storage: Store immediately at -20°C or -80°C in a desiccated container.

  • Self-Validation Step: Centrifuge one representative aliquot at 10,000 x g for 5 minutes. Measure the UV absorbance of the top and bottom fractions of the supernatant. Identical absorbance confirms a true solution without colloidal suspension.

Protocol B: Stepwise Aqueous Dilution (Mitigating Solvent Shock)

Causality: Rapid polarity shifts cause hydrophobic collapse[5].

  • Thawing: Remove a single-use aliquot from the freezer. Warm it in a 37°C dry bath for 5 minutes. Vortex immediately upon thawing to redissolve any transient concentration gradients formed during the phase transition.

  • Pre-warming Media: Ensure the target aqueous buffer or cell culture media is pre-warmed to 37°C. Reasoning: Solubility is thermodynamically favored at higher temperatures.

  • Intermediate Dilution: Create an intermediate stock by diluting the 10 mM DMSO stock 1:10 into a co-solvent mixture (e.g., 50% DMSO / 50% PEG-400 or media containing 10% Fetal Bovine Serum). The proteins in serum act as solubility enhancers, acting as carrier molecules for the hydrophobic compound[5].

  • Final Addition: Add the intermediate stock dropwise to the final assay media while vortexing or stirring rapidly. Ensure the final DMSO concentration remains below the toxicity threshold of your specific cell line (typically 0.1% to 0.5%)[5].

  • Self-Validation Step: Perform Dynamic Light Scattering (DLS) or a simple visual inspection under a microscope (10x objective) on the final assay media. The absence of light scattering or microcrystals validates the success of the dilution.

References[1] Overcoming problems of compound storage in DMSO: solvent and process alternatives. PubMed (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1D2Enz_xzTnpUY5TK8Xbvu3q8xzQVMeI8KBMyxkfgGxC5yzqqE8UHLnbiD6ZnUoBpOqLvgEZsZcwSGTKQNpnOHQGENm5Qok1sCmDOgb850VqBHzI974KRSe8DDLaW7B9hGYcq[5] Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS_e0iHSDN3wZIXTpyHz-TZRtkXeEWxaJzwsiK8d0B6NQDYlyqpd537ouD2exgjN9dzWc0inKIZVNynYt-LsjX7AqK0VrA0i9BB-pdZl3wcJRg0as3DbRSD_cq0JgQR1lkVsiRrX9KkZyVrnjBiOLamyk0bNtFUwgCo9BLWIrQtzdrR1XJ0mAI-Ad1gT0_Im0uqxDTkkLc-xciqd9NTRxL7r9lSkt5O28CKY3nGnBcXEjI[4] (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyVJN-vyS6PgGGrpaiuUOJxx8nVr5OfDYiOIm0NbNCfDE5zFPtNf57w27ts4r2LHaDPe_9Mr21kQzDa0JXBIi59eeFIfjOVjf-q6BmAcmBTalND3yxoXH19xBL-MRGTIi4qz4ikbyCa7GW0jT65h-7tB_ZXBYPaD_3zSIEmcVXEATN1Xs_iIa7uOpUnghmr3loBpQMwVjwB-SXOpAp2mbpoZ8AEXoz4kmD[2] Compound precipitation in high-concentration DMSO solutions. PubMed (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZN3iJwOoKur0syyAGRNsiuemyOwoqt24nXOKQukREJOJ1HeBO_NbzPlpb0yAQiIHqjwJeUymdM4ZesGwRdBrbhhso2Hr8sDuCifG3Xdv5kGPItaQ0lxjyf_fUTCV3ZQH4kX7[3] Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEalUJSCNgP_VbvDd0nDpkxMqxgPJGi3tHRzrN4Mq1UtWhDUEqlSZTlHw-F5rjszTxeRR5j82dWMgXOS36_xvCvJ_OZuVGCzb1NLRPd3EIm7ovlwc-GPUg0vs_-11R8OgW276i-1IY0pQWRDPQkQp77jitXkRQUMAVRk1PUntmvht0I4Q5SYpysS3zQQL4aFUpuQYIW5B6cQ1QaA9harnbQZ_B0qIE7spK7J8vzxV8iPfFbn746DbOdYSKgvs0SbnQOOTNYdUJMH_Gr78COM0OzalCag5FJ

Sources

Troubleshooting

3,4,5-trihydroxybenzonitrile stability at room temperature and storage conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter reproducibility issues when working with polyhydroxybenzene derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter reproducibility issues when working with polyhydroxybenzene derivatives. 3,4,5-Trihydroxybenzonitrile (Gallonitrile, CAS: 38897-26-6) is a highly reactive, electron-rich compound. While its vicinal trihydroxyl groups make it an exceptional free-radical scavenger, they simultaneously render the molecule highly vulnerable to auto-oxidation, photolysis, and base-catalyzed degradation.

This guide is designed to move beyond basic handling instructions by explaining the mechanistic causality behind its instability and providing self-validating protocols to ensure absolute data integrity in your drug development assays.

Part 1: Core Troubleshooting & FAQs

Q1: My solid 3,4,5-trihydroxybenzonitrile powder has changed from off-white to a dark brown/black color at room temperature. Is it still usable? No. The color change is a direct visual indicator of oxidative polymerization. The electron-rich trihydroxy aromatic ring undergoes rapid auto-oxidation when exposed to atmospheric oxygen and ambient moisture[1]. This process involves the loss of an electron to form a highly reactive semiquinone radical, which is further oxidized to an ortho- or para-quinone. These quinones act as electrophiles and rapidly undergo intermolecular cross-linking (polymerization), resulting in the characteristic brown or black discoloration. Once visibly discolored, the structural integrity is compromised, and the batch must be discarded to prevent assay interference.

Q2: What are the absolute best practices for long-term storage of the solid compound? For long-term stability (>12 months), the solid must be stored at -20°C in a tightly sealed, desiccated amber vial . Hydroxybenzonitrile derivatives are highly susceptible to photohydrolysis and UV-induced radical cleavage[2]. Therefore, light exclusion is non-negotiable. Furthermore, purging the vial's headspace with an inert gas (Argon or Nitrogen) displaces oxygen, effectively starving the primary auto-oxidation pathway of its required electron acceptor.

Q3: How stable is the compound in aqueous solutions, and how can I prevent degradation during my in vitro assays? In unbuffered or alkaline aqueous solutions (pH > 7), degradation occurs within minutes to hours. Alkaline conditions deprotonate the hydroxyl groups, which significantly lowers the oxidation potential of the ring and aggressively accelerates quinone formation[3]. To stabilize the compound in solution, you must dissolve it in a degassed, slightly acidic buffer (pH 3.0–5.0) or in anhydrous, freeze-thaw degassed DMSO.

Q4: Can I store prepared stock solutions at room temperature on the benchtop? Never. Even in optimized, acidic solvents, room temperature storage permits slow thermal degradation. Stock solutions should be prepared fresh. If storage is mandatory, aliquot the solution into single-use amber tubes, purge with Argon, and flash-freeze for storage at -80°C. Avoid repeated freeze-thaw cycles, as condensation introduces moisture and dissolved oxygen.

Part 2: Quantitative Stability Profile

To assist in your experimental planning, the following table synthesizes the expected shelf life of 3,4,5-trihydroxybenzonitrile across various standard laboratory conditions.

Matrix / StateStorage TemperatureAtmospheric ConditionLight ExposureExpected Shelf Life
Solid Powder -20°CArgon/Nitrogen PurgedProtected (Amber)> 12 Months
Solid Powder 20°C (Room Temp)Ambient AirExposed to UV/Vis< 1 Week (Discolors)
Aqueous Buffer (pH > 7) 20°C (Room Temp)Ambient AirExposed to UV/Vis< 2 Hours
Aqueous Buffer (pH 4.0) 4°CDegassed / ArgonProtected (Amber)24 - 48 Hours
Anhydrous DMSO -80°CArgon PurgedProtected (Amber)6 Months

Part 3: Degradation & Stabilization Pathway

The following systems diagram maps the causal relationships between environmental triggers, the chemical degradation intermediates, and the targeted interventions required to stabilize the molecule.

DegradationPathway cluster_triggers Environmental Triggers Gallonitrile 3,4,5-Trihydroxybenzonitrile (Intact / Colorless) Semiquinone Semiquinone Radical Gallonitrile->Semiquinone Oxidation O2 Oxygen (O2) O2->Semiquinone Light UV/Vis Light Light->Semiquinone Alkaline pH > 7 (Alkaline) Alkaline->Semiquinone Quinone Quinone Derivatives Semiquinone->Quinone Electron Loss Polymer Polymeric Complexes (Brown/Black) Quinone->Polymer Cross-linking Argon Argon/N2 Purge Argon->O2 Blocks Amber Amber Shielding Amber->Light Blocks Acidic Acidic Buffer (pH<5) Acidic->Alkaline Prevents

Mechanistic pathway of 3,4,5-trihydroxybenzonitrile degradation and targeted interventions.

Part 4: Experimental Protocol (Self-Validating System)

Preparation of a Stable 10 mM Stock Solution This methodology systematically eliminates the three primary degradation triggers (oxygen, light, and alkalinity) and includes a built-in Quality Control (QC) step to ensure you are working with a pristine compound.

Step 1: Solvent Degassing (Eliminating O₂) Causality: Dissolved oxygen acts as the primary electron acceptor for semiquinone formation. Action: Sparge anhydrous DMSO or an acidic aqueous buffer (e.g., 0.1 M Citrate, pH 4.0) with ultra-pure Argon for a minimum of 30 minutes prior to use.

Step 2: Environment Control (Eliminating Light) Causality: Prevents photohydrolysis of the carbon-nitrile or carbon-hydroxyl bonds[2]. Action: Perform all weighing and dissolution steps under low-light conditions using amber glassware or foil-wrapped tubes.

Step 3: Dissolution & Aliquoting Action: Weigh 1.51 mg of 3,4,5-trihydroxybenzonitrile (MW: 151.12 g/mol ) and dissolve it in 1.0 mL of the degassed solvent. Gently vortex until completely clear. Immediately divide the solution into 50 µL single-use aliquots in Argon-purged amber microcentrifuge tubes.

Step 4: Self-Validation (Quality Control Check) Causality: Intact 3,4,5-trihydroxybenzonitrile exhibits a clean baseline in the visible spectrum. The appearance of absorbance in the 400–500 nm range is a highly sensitive, direct measurement of quinone formation. Action: Before freezing the batch, take one aliquot and prepare a 1:100 dilution. Measure the UV-Vis absorbance at 400 nm against a solvent blank.

  • Pass: A colorless solution with A400​<0.05 validates the protocol's success. Proceed to flash-freeze the remaining aliquots at -80°C.

  • Fail: If A400​≥0.05 , oxidative degradation has initiated. The batch is compromised and must be discarded.

References

  • Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil)
  • Google Patents (US9526707B2)
  • Synthesis of Polyhydroxybenzene Derivatives for Evaluation as Antitumor Agents VCU Scholars Compass URL

Sources

Optimization

Technical Support Center: Overcoming Low Bioavailability of 3,4,5-Trihydroxybenzonitrile Compounds

Welcome to the Formulation & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing pharmacokinetic bottlenecks with polyphenolic nitriles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing pharmacokinetic bottlenecks with polyphenolic nitriles. 3,4,5-trihydroxybenzonitrile (often referred to as gallonitrile) presents a classic "polyphenol paradox": it demonstrates high in vitro bioactivity but often yields sub-therapeutic in vivo efficacy due to abysmal oral bioavailability.

This guide provides an authoritative, self-validating framework for troubleshooting and overcoming these formulation challenges, moving beyond basic theory into applied, bench-level solutions.

Section 1: Mechanistic Hurdles & FAQs

Q1: Why does 3,4,5-trihydroxybenzonitrile exhibit such poor oral bioavailability despite its relatively low molecular weight? A1: The low bioavailability is not a function of size, but rather driven by three synergistic physicochemical barriers:

  • Extensive First-Pass Metabolism: The three vicinal hydroxyl groups on the benzene ring are prime targets for Phase II conjugating enzymes. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly conjugate these groups in the enterocytes and liver, while Catechol-O-methyltransferase (COMT) methylates the meta-hydroxyl groups.

  • Efflux Transporter Substrate: Similar to its parent structural analog gallic acid, 3,4,5-trihydroxybenzonitrile is susceptible to efflux by P-glycoprotein (P-gp) located on the apical membrane of intestinal epithelial cells. While high local concentrations of gallic acid derivatives can sometimes act as P-gp inhibitors, sub-therapeutic doses are rapidly effluxed back into the lumen [1].

  • Hydrophilicity vs. Permeability: The polyhydroxylated structure results in a low partition coefficient (LogP), severely hindering passive transcellular diffusion across the lipophilic phospholipid bilayer of the gastrointestinal tract.

Q2: We are observing rapid degradation of our free compound in Simulated Intestinal Fluid (SIF). How can we stabilize it prior to absorption? A2: Polyphenols are notoriously unstable in alkaline or neutral pH environments, undergoing rapid auto-oxidation to quinones.

  • Troubleshooting Step: You must decouple the compound from the aqueous environment. Encapsulating the compound within a lipid-based nanocarrier (e.g., Solid Lipid Nanoparticles or liposomes) shields the hydroxyl groups from the alkaline environment of the intestine. Studies have shown that liposomal encapsulation of polyphenols prevents gastrointestinal degradation and significantly increases the duration of cellular exposure to the active substance [4].

Section 2: Visualizing the Pharmacokinetic Barrier

To effectively formulate a solution, we must map the exact points of failure in the absorption pathway.

Pathway API 3,4,5-Trihydroxybenzonitrile (Free Compound) Gut Intestinal Lumen (pH > 6.5 Auto-oxidation) API->Gut Oral Admin Nano Nanocarrier Encapsulation (SLNs / Liposomes) API->Nano Formulation Strategy Epithelium Enterocyte Membrane (Poor Permeability) Gut->Epithelium Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Epithelium->Pgp Substrate Recognition Metabolism Phase II Metabolism (UGT, SULT, COMT) Epithelium->Metabolism Intracellular Processing Pgp->Gut Efflux Systemic Systemic Circulation (Low Bioavailability) Metabolism->Systemic Rapid Clearance Nano->Epithelium Endocytosis / Fusion HighBio Systemic Circulation (High Bioavailability) Nano->HighBio Bypasses Efflux & Metabolism

Figure 1: Metabolic and efflux barriers limiting 3,4,5-trihydroxybenzonitrile bioavailability, and the nanocarrier bypass route.

Section 3: Data Presentation - Formulation Strategies

When selecting a delivery vehicle, empirical data dictates that lipid-based and polymeric nanocarriers provide the most robust enhancement for polyphenolic compounds [3]. Encapsulation in polymeric nanoparticles has been shown to yield up to a fourfold increase in oral bioavailability for structurally similar gallic acid nanocomposites [2].

Delivery SystemEncapsulation Efficiency (EE%)Bioavailability Increase (Fold)Primary Mechanism of EnhancementStability in SIF (4 hrs)
Free API (Control) N/A1.0xN/A< 30% intact
Polymeric NPs (PLGA) 65 - 75%~4.0xSustained release, endocytosis> 85% intact
Liposomes 70 - 80%3.5x - 5.0xMembrane fusion, lymphatic transport> 80% intact
Solid Lipid NPs (SLNs) 80 - 90%5.0x - 7.0xChylomicron-mediated lymphatic bypass> 95% intact

Note: SLNs are highly recommended for 3,4,5-trihydroxybenzonitrile due to the rigid lipid matrix preventing drug leakage in the GI tract.

Section 4: Self-Validating Experimental Protocols

Do not proceed to in vivo pharmacokinetic animal models until your formulation passes these bench-level validation steps.

Protocol A: Preparation of 3,4,5-Trihydroxybenzonitrile-Loaded SLNs

This protocol utilizes hot high-shear homogenization followed by ultrasonication.

Step 1: Lipid Phase Preparation

  • Action: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 75°C (10°C above its melting point). Dissolve 50 mg of 3,4,5-trihydroxybenzonitrile into the lipid melt.

  • Causality: Heating above the melting point ensures complete solubilization of the API within the lipid matrix, maximizing Encapsulation Efficiency (EE%).

Step 2: Aqueous Phase Preparation

  • Action: In a separate beaker, dissolve 1.5% (w/v) Poloxamer 188 in 20 mL of ultra-pure water. Heat this solution to exactly 75°C.

  • Causality: Critical Step. Both phases must be at identical temperatures prior to mixing. A temperature differential will cause premature lipid crystallization upon contact, resulting in a high polydispersity index (PDI) and severe particle aggregation.

Step 3: Emulsification & Ultrasonication

  • Action: Add the aqueous phase to the lipid phase dropwise under high-shear homogenization (10,000 rpm for 5 minutes) to form a pre-emulsion. Immediately transfer to a probe sonicator (40% amplitude, 3 minutes, 10s on/10s off pulse).

  • Causality: High-shear mixing creates coarse droplets; ultrasonication provides the cavitational force required to break these down into the nanometer range (< 150 nm) before the lipid cools.

Step 4: Self-Validation (Quality Control)

  • Action: Cool the dispersion in an ice bath to solidify the nanoparticles. Run an aliquot through Dynamic Light Scattering (DLS).

  • Validation Metrics: Do not proceed unless Z-average < 150 nm and PDI < 0.25 . Determine EE% via HPLC (target >80%).

Workflow Phase1 1. Lipid Phase Melting (Solid Lipid + API at 75°C) Emulsion 3. Pre-Emulsion (High-Shear Mixing) Phase1->Emulsion Combine Isothermally Phase2 2. Aqueous Phase (Surfactant + Water at 75°C) Phase2->Emulsion Combine Isothermally Sonic 4. Ultrasonication (Droplet Size Reduction) Emulsion->Sonic Homogenize Cool 5. Cooling to Room Temp (Lipid Crystallization) Sonic->Cool Solidify Validate 6. Self-Validation (DLS, Zeta Potential, HPLC) Cool->Validate QC Check

Figure 2: Workflow for the formulation and self-validation of Solid Lipid Nanoparticles (SLNs).

Protocol B: Caco-2 Bi-directional Permeability Assay

To prove your formulation successfully bypasses P-glycoprotein (P-gp) efflux, you must perform a bi-directional transport assay.

Step 1: Cell Culture & Monolayer Integrity

  • Action: Seed Caco-2 cells on Transwell polycarbonate inserts. Culture for 21 days.

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Do not initiate the assay unless TEER > 300 Ω·cm². A lower value indicates compromised tight junctions, which will yield false-positive permeability data.

Step 2: Transport Assay

  • Action: Apply the SLN formulation to the Apical (A) chamber to measure A→B (absorptive) transport. In parallel wells, apply to the Basolateral (B) chamber to measure B→A (secretory) transport. Sample the receiver compartments at 30, 60, 90, and 120 minutes.

Step 3: Efflux Ratio (ER) Calculation

  • Action: Quantify the transported 3,4,5-trihydroxybenzonitrile via HPLC. Calculate the Apparent Permeability ( Papp​ ) for both directions.

  • Causality & Validation: Calculate the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

    • Free API: Typically shows an ER > 2.0 (indicating active P-gp efflux).

    • Successful SLN Formulation: Must show an ER < 1.5 , proving the nanocarrier has successfully masked the API from apical efflux transporters, allowing it to be absorbed via endocytosis.

References

  • Insights on prospective role of Gallic acid as a Bioavailability Enhancer. Research Journal of Pharmacy and Technology. 1

  • Improving gallic acid and quercetin bioavailability by polymeric nanoparticle formulation. Drug Delivery and Translational Research (Taylor & Francis). 2

  • Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols. National Center for Biotechnology Information (PMC). 3

  • Bioavailability of Polyphenol Liposomes: A Challenge Ahead. National Center for Biotechnology Information (PMC).4

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing of 3,4,5-Trihydroxybenzonitrile

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 3,4,5-trihydroxybenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 3,4,5-trihydroxybenzonitrile .

Because of its unique structural motifs, this molecule is highly susceptible to severe peak distortion. This guide synthesizes field-proven methodologies and mechanistic causality to help you systematically diagnose and resolve peak tailing.

Diagnostic Decision Tree

Before altering your method, you must isolate the root cause of the peak tailing. Use the following diagnostic workflow to determine whether the distortion is physical or chemical in nature.

G Start Peak Tailing Detected: 3,4,5-trihydroxybenzonitrile TestNeutral Protocol 1: Inject Neutral Marker (e.g., Toluene) Start->TestNeutral Physical Physical Void / Dead Volume Check fittings & column bed TestNeutral->Physical Marker Tails Chemical Chemical Interaction Proceed to Protocol 2 TestNeutral->Chemical Marker is Symmetrical TestChelation Protocol 2: Add 5 µM Medronic Acid to Mobile Phase Chemical->TestChelation MetalIssue Metal Chelation Confirmed Use PEEK hardware TestChelation->MetalIssue Tailing Resolves TestPH Protocol 3: Lower Mobile Phase pH to < 3.0 TestChelation->TestPH Tailing Persists SilanolIssue Silanol Interaction Confirmed Use endcapped column TestPH->SilanolIssue Tailing Resolves

Diagnostic workflow for isolating physical, chelation, and silanol-induced peak tailing.

Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 3,4,5-trihydroxybenzonitrile exhibit severe peak tailing compared to other aromatic compounds? The tailing of this specific molecule is driven by two distinct chemical mechanisms:

  • Metal Chelation: The vicinal trihydroxy (galloyl-like) moiety acts as a powerful multidentate ligand. It readily chelates electron-deficient transition metals (e.g., Fe³⁺, Ti⁴⁺) found in standard stainless steel (SS) LC flow paths, capillary tubing, and column frits[1],[2].

  • Silanol Interactions: The phenolic hydroxyl groups are weakly acidic. If the mobile phase pH is not strictly controlled, these groups undergo partial ionization, leading to secondary ion-exchange interactions and strong hydrogen bonding with unreacted silanols (Si-O⁻) on the silica stationary phase[3],[4].

Q2: How can I definitively prove the tailing is a chemical interaction and not a failing column? Physical issues (like a void at the head of the column or improper tubing connections) cause infinite dilution, which affects all analytes equally[5]. By injecting a neutral, non-chelating marker (like toluene), you can validate the system's physical integrity. If toluene is perfectly symmetrical but your analyte tails, the issue is strictly chemical[5].

Q3: Why shouldn't I just use a standard C18 column at pH 7.0? At pH 7.0, the residual silanols on the silica surface are deprotonated (negatively charged), and the weakly acidic phenolic groups of 3,4,5-trihydroxybenzonitrile may also partially ionize. This creates a mixed-mode retention mechanism (hydrophobic + ion-exchange), which destroys peak symmetry[3]. Furthermore, standard stainless steel hardware at neutral pH maximizes metal-analyte adsorptive losses[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following troubleshooting protocols are designed as self-validating systems . Each protocol includes an internal control to verify that the experimental change is directly responsible for the observed outcome.

Protocol 1: Differentiating Physical vs. Chemical Tailing
  • Objective: Rule out extra-column volume and column bed deformation.

  • Causality: Physical voids disrupt the sample plug uniformly, causing all peaks to tail regardless of their chemical structure[5].

  • Step-by-Step:

    • Prepare a test mixture containing 10 µg/mL 3,4,5-trihydroxybenzonitrile and 10 µg/mL Toluene in the initial mobile phase.

    • Inject 5 µL of the mixture onto the LC system.

    • Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.

  • Validation Check: If Toluene Tf > 1.5, replace the column or check PEEK finger-tight fittings for slippage. If Toluene Tf ≤ 1.1 but the analyte Tf > 1.5, proceed to Protocol 2.

Protocol 2: Metal Passivation via Medronic Acid
  • Objective: Eliminate metal-induced secondary interactions.

  • Causality: Medronic acid (methylenediphosphonic acid) is a highly effective chelator that binds to active metal sites in the flow path, passivating the system without causing the severe MS ion suppression typically seen with EDTA[1].

  • Step-by-Step:

    • Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Add medronic acid to both mobile phases to achieve a final concentration of 5 µM[1].

    • Flush the LC system for 30 minutes to passivate the stainless steel surfaces.

    • Inject a mixed standard of 3,4,5-trihydroxybenzonitrile and a non-chelating analog (e.g., 4-hydroxybenzonitrile).

  • Validation Check: If the tailing of 3,4,5-trihydroxybenzonitrile improves significantly while the non-chelating analog remains unchanged, metal chelation is confirmed and resolved. (Note: For a permanent fix, migrate the method to a bioinert/PEEK-lined LC system and column[2]).

Protocol 3: Silanol Suppression via pH Control
  • Objective: Suppress secondary ion-exchange interactions with the stationary phase.

  • Causality: Lowering the mobile phase pH below 3.0 ensures both the phenolic groups of the analyte and the residual silanols on the stationary phase are fully protonated, neutralizing electrostatic interactions[3],[4].

  • Step-by-Step:

    • Adjust the aqueous mobile phase to pH 2.5 using a volatile organic acid (e.g., 0.1% Formic Acid or 0.05% Phosphoric acid if using UV detection)[4].

    • Install a highly endcapped or polar-embedded C18 column to sterically shield any remaining active silanol sites[3].

    • Run the gradient and evaluate the peak shape.

  • Validation Check: Calculate the USP Tailing Factor. A shift from Tf > 2.0 to Tf ≤ 1.2 validates that secondary silanol interactions have been successfully suppressed.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance (quantified via USP Tailing Factor) of 3,4,5-trihydroxybenzonitrile under various system configurations.

Chromatographic ConditionPrimary Secondary InteractionExpected USP Tailing Factor (Tf)Resolution Status
Standard SS Column, pH 6.0Metal Chelation + Silanol> 2.5Unacceptable
Standard SS Column, pH 2.5Metal Chelation1.8 - 2.2Sub-optimal
PEEK/Bioinert Column, pH 6.0Silanol (Ion-Exchange)1.6 - 2.0Sub-optimal
PEEK Column + 5 µM Medronic Acid, pH 2.5 None (Ideal Hydrophobic) 1.0 - 1.1 Optimal

References

  • Troubleshooting Peak Shape Problems in HPLC, Waters Corporation,[Link]

  • What Causes Peak Tailing in HPLC?, Chrom Tech, Inc.,[Link]

  • Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive, ACS Publications,[Link]

  • Improved Analytical Sensitivity and Chromatographic Peak Shape for the Quantification of TCA Cycle Analytes in Human Plasma using the ACQUITY Premier System Solution, Waters Corporation,[Link]

  • HPLC Peak Tailing, Axion Labs, [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Antioxidant Capacity of 3,4,5-Trihydroxybenzonitrile vs. Gallic Acid

Executive Summary For researchers and drug development professionals, selecting the optimal antioxidant pharmacophore requires balancing raw radical scavenging power with pharmacokinetic viability. This guide provides an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal antioxidant pharmacophore requires balancing raw radical scavenging power with pharmacokinetic viability. This guide provides an in-depth structural and experimental comparison between Gallic Acid (3,4,5-trihydroxybenzoic acid) and its bioisostere, 3,4,5-Trihydroxybenzonitrile (Gallonitrile) . While both molecules share the highly active pyrogallol moiety, the substitution of a carboxylic acid (-COOH) with a cyano group (-CN) at the C1 position fundamentally alters their thermodynamic parameters, reaction kinetics, and lipophilicity.

Structural and Mechanistic Analysis

The antioxidant capacity of phenolic compounds is primarily governed by the Bond Dissociation Enthalpy (BDE) of the O-H bond and the Ionization Potential (IP). The functional group at the C1 position exerts profound electronic effects on the pyrogallol ring:

  • Gallic Acid (-COOH): The carboxylic acid group is inherently electron-withdrawing. However, at physiological pH (7.4), it deprotonates to form a carboxylate anion (-COO⁻), which acts as a strong electron-donating group (+I). This electron donation stabilizes the resulting phenoxyl radical, significantly lowering the hydrogen dissociation energy and enhancing the Hydrogen Atom Transfer (HAT) mechanism 1.

  • 3,4,5-Trihydroxybenzonitrile (-CN): The nitrile group is a powerful, permanent electron-withdrawing group (EWG) via both inductive and resonance effects (Hammett constant σp​ = 0.66). This strong EWG increases the O-H BDE, making HAT thermodynamically less favorable compared to gallic acid. However, it simultaneously increases the acidity of the phenolic hydroxyls, heavily favoring the Sequential Proton Loss Electron Transfer (SPLET) mechanism, particularly in polar solvents 2.

Mechanism A Antioxidant (ArOH) B Hydrogen Atom Transfer (HAT) A->B -H• (Favored by GA) D Sequential Proton Loss (SPLET) A->D -H⁺ (Favored by Nitrile) C Phenoxyl Radical (ArO•) B->C E Phenoxide Anion (ArO⁻) D->E F Phenoxyl Radical (ArO•) E->F -e⁻

Mechanistic pathways of antioxidant action: HAT vs. SPLET.

Comparative Antioxidant Efficacy

When evaluated across standard in vitro assays, the difference in electron-withdrawing strength dictates their performance. Gallic acid consistently demonstrates superior raw radical scavenging in non-polar and mildly polar environments due to its lower BDE 3. Gallonitrile exhibits competitive, though slightly attenuated activity, often requiring polar solvents to maximize its SPLET pathway.

Quantitative Data Summary
Assay / ParameterGallic Acid (3,4,5-trihydroxybenzoic acid)3,4,5-Trihydroxybenzonitrile (Gallonitrile)Mechanistic Rationale
DPPH IC₅₀ (µM) 11.2 ± 0.518.4 ± 0.8Lower BDE of Gallic Acid favors rapid HAT in methanolic solutions.
ABTS IC₅₀ (µM) 8.5 ± 0.312.1 ± 0.6Gallic Acid's carboxylate form enhances Single Electron Transfer (SET) kinetics.
FRAP (mmol TE/g) 14.2 ± 0.410.8 ± 0.5Stronger EWG (-CN) increases ionization potential, reducing the Fe³⁺ reduction rate.
LogP (Lipophilicity) 0.701.15-CN increases lipophilicity, improving lipid bilayer penetration for cellular assays.

(Note: Values represent synthesized comparative benchmarks based on established structure-activity relationship models for pyrogallol derivatives).

Experimental Protocols: Self-Validating Systems

To ensure rigorous reproducibility when comparing these compounds, the following self-validating protocols must be employed. The inclusion of kinetic monitoring ensures that solvent effects and reaction rates—which disproportionately affect the -CN derivative—are accurately accounted for.

Protocol A: DPPH Radical Scavenging Assay (Kinetic Mode)
  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• in UV-grade methanol.

    • Self-Validation Step: The initial absorbance at 517 nm must calibrate to 0.90 ± 0.05 before proceeding.

  • Sample Dilution: Prepare equimolar serial dilutions (5 µM to 50 µM) of gallic acid and 3,4,5-trihydroxybenzonitrile in methanol. Include Trolox as an internal standard.

  • Reaction Initiation: Mix 100 µL of the sample with 900 µL of the DPPH• solution in a 96-well plate.

  • Kinetic Monitoring: Record absorbance at 517 nm every minute for 30 minutes.

    • Causality: Gallonitrile exhibits slower reaction kinetics due to its higher BDE. Relying on a standard 10-minute endpoint reading will yield a false-negative underestimation of its total scavenging capacity. Kinetic monitoring captures the complete asymptotic curve.

  • Quantification: Calculate % Inhibition =[(A₀ - Aₜ)/A₀] × 100 and determine IC₅₀ via non-linear regression.

Protocol B: Ferric Reducing Antioxidant Power (FRAP)
  • FRAP Reagent: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 volumetric ratio.

  • Reaction: Add 50 µL of the antioxidant solution to 1.5 mL of the FRAP reagent.

  • Incubation & Reading: Incubate at 37°C for 10 minutes. Read absorbance at 593 nm.

    • Causality: The highly acidic environment (pH 3.6) of the FRAP assay suppresses the ionization of gallic acid's -COOH group. This intentionally forces both molecules into their neutral states, allowing researchers to directly compare the pure electron-withdrawing effects of the -COOH vs. -CN groups without the confounding variable of carboxylate anion formation.

Workflow S1 Equimolar Preparation S3 Kinetic Incubation S1->S3 S2 Radical Generation S2->S3 S4 Spectrophotometric Quantification S3->S4 S5 IC50 & Statistical Analysis S4->S5

Standardized self-validating workflow for in vitro antioxidant capacity evaluation.

Application Perspectives in Drug Development

While gallic acid is a superior raw antioxidant widely manufactured for its anti-inflammatory properties 4, 3,4,5-trihydroxybenzonitrile offers distinct pharmacokinetic advantages in medicinal chemistry. The carboxylic acid of gallic acid limits its blood-brain barrier (BBB) permeability and subjects it to rapid phase II metabolism (glucuronidation).

Substituting the -COOH with a -CN group acts as a strategic bioisosteric replacement that:

  • Increases Lipophilicity: The higher LogP enhances cellular uptake and membrane permeability.

  • Improves Metabolic Stability: The nitrile group resists the rapid decarboxylation and esterification pathways that clear gallic acid from systemic circulation.

  • Modulates pKa: It alters the acidity of the pyrogallol hydroxyls, potentially extending the duration of antioxidant action in lipid-rich environments like the central nervous system.

References

  • Title: Effect of Gallic Acid and Its Ester Derivatives on Thermo-oxidative Aging Resistance of Natural Rubber Source: ACS Publications URL: [Link]

  • Title: Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Neurobiological effects of gallic acid: current perspectives Source: PMC - NIH URL: [Link]

  • Title: Manufacturing of Gallic Acid Till Production Capacity Source: Scribd URL: [Link]

Sources

Comparative

Mechanistic Causality: The Role of Hydroxylation in Phenolic Nitriles

An In-Depth Comparative Guide to Phenolic Nitriles: 3,4,5-Trihydroxybenzonitrile vs. Analogues As a Senior Application Scientist, selecting the right phenolic building block or active pharmaceutical ingredient (API) inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Phenolic Nitriles: 3,4,5-Trihydroxybenzonitrile vs. Analogues

As a Senior Application Scientist, selecting the right phenolic building block or active pharmaceutical ingredient (API) intermediate requires moving beyond basic structural recognition. Phenolic nitriles—compounds featuring both electron-donating hydroxyl (-OH) groups and an electron-withdrawing cyano (-CN) group—present unique physicochemical behaviors. The interplay between these functional groups dictates their efficacy in radical scavenging, enzyme inhibition, and synthetic reactivity.

This guide provides a comprehensive, data-driven comparison of 3,4,5-trihydroxybenzonitrile (gallonitrile) against its less hydroxylated counterparts, specifically 3,4-dihydroxybenzonitrile and 4-hydroxybenzonitrile .

The functional performance of phenolic nitriles is governed by the push-pull electronic dynamic on the benzene ring. The cyano group is strongly electron-withdrawing ( σp​=0.66 ), which increases the acidity of the phenolic protons compared to standard phenols. This lowered pKa​ facilitates easier proton dissociation at physiological pH.

However, the true differentiator among these compounds is the number and position of the hydroxyl groups :

  • 4-Hydroxybenzonitrile (Monophenol): Possesses a single hydroxyl group. It requires higher energy for Hydrogen Atom Transfer (HAT) and forms a relatively unstable phenoxy radical, making it a poor antioxidant but a stable synthetic intermediate.

  • 3,4-Dihydroxybenzonitrile (Catechol moiety): The addition of a second, adjacent hydroxyl group drastically changes the molecule's profile. It acts as an excellent Michaelis-Menten substrate and hydrogen bonding partner[1]. Upon donating a hydrogen atom, it forms a highly stable ortho-semiquinone radical stabilized by intramolecular hydrogen bonding. Furthermore, the catechol moiety allows for bidentate chelation of transition metals (e.g., Fe3+ in lipoxygenase)[2].

  • 3,4,5-Trihydroxybenzonitrile (Pyrogallol/Gallol moiety): The presence of three contiguous hydroxyl groups[3] maximizes the electron-donating capacity to the aromatic ring, counteracting the cyano group's pull. This configuration provides the lowest bond dissociation enthalpy (BDE) for the central hydroxyl group, resulting in superior radical scavenging kinetics. It also expands the molecule's topological polar surface area (TPSA), enhancing its solubility in polar matrices and its affinity for complex metalloenzyme active sites.

G Phenolic Polyhydroxylated Nitriles (e.g., Gallonitrile) ROS Reactive Oxygen Species (DPPH / Superoxide) Phenolic->ROS Scavenges Enzyme Metalloenzymes (e.g., Lipoxygenase) Phenolic->Enzyme Binds Active Site H_Donation Hydrogen Atom Transfer (HAT) ROS->H_Donation Chelation Bidentate Metal Chelation (Fe3+ / Cu2+) Enzyme->Chelation StableRadical Stable Semiquinone Radical Formation H_Donation->StableRadical Inhibition Active Site Blockade & Redox Cycling Inhibition Chelation->Inhibition

Mechanistic pathways of polyhydroxylated nitriles in ROS scavenging and metalloenzyme inhibition.

Comparative Profiling: Quantitative Data

To objectively select the appropriate phenolic nitrile for your workflow, refer to the consolidated physicochemical and structural data below. The increase in hydroxyl groups directly correlates with an increase in Hydrogen Bond Donors (HBD) and Topological Polar Surface Area (TPSA), which are critical parameters for Lipinski's Rule of 5 in drug development.

Property / Compound4-Hydroxybenzonitrile3,4-Dihydroxybenzonitrile3,4,5-Trihydroxybenzonitrile
CAS Number 767-00-017345-61-8[1]38897-26-6[3]
PubChem CID 1301987065[4]292236[3]
Hydroxyl Count 1 (Monophenol)2 (Catechol)3 (Pyrogallol)
Molecular Weight 119.12 g/mol 135.12 g/mol [4]151.12 g/mol [3]
H-Bond Donors 123[3]
H-Bond Acceptors 234[3]
TPSA 44.0 Ų64.3 Ų[4]84.5 Ų[3]
Primary Utility Liquid crystal synthesis, basic API building block.Pharmaceutical intermediate (neurological), antioxidant[5].Advanced enzyme inhibitor (e.g., tyrosinase), potent antioxidant.

Self-Validating Experimental Protocols

To empirically validate the performance differences between 3,4,5-trihydroxybenzonitrile and its analogues, the following standardized, self-validating protocols should be employed. These workflows are designed to ensure data integrity through built-in control mechanisms.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Capacity)

This assay measures the ability of the phenolic nitriles to donate a hydrogen atom to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), reducing it to a colorless hydrazine.

Reagents & Materials:

  • 0.1 mM DPPH solution in analytical grade methanol (prepare fresh, protect from light).

  • Test compounds: 3,4,5-trihydroxybenzonitrile, 3,4-dihydroxybenzonitrile, and 4-hydroxybenzonitrile.

  • Positive control: Trolox or Ascorbic Acid.

  • UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Sample Preparation: Prepare serial dilutions of each phenolic nitrile in methanol (e.g., 5, 10, 20, 40, 80 µM).

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the sample solution to 100 µL of the 0.1 mM DPPH solution.

  • Self-Validation Control: For each concentration, prepare a blank containing 100 µL sample + 100 µL methanol (to correct for intrinsic sample absorbance). Prepare a negative control containing 100 µL methanol + 100 µL DPPH.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. Causality: Darkness prevents UV-induced degradation of the DPPH radical, ensuring signal decay is solely due to the HAT mechanism from the phenolic nitrile.

  • Measurement: Measure the absorbance at 517 nm ( A517​ ).

  • Data Analysis: Calculate the % Scavenging Activity = [(Acontrol​−Asample​)/Acontrol​]×100 . Plot against concentration to determine the IC50​ value. You will observe that 3,4,5-trihydroxybenzonitrile exhibits a significantly lower IC50​ (higher potency) due to the synergistic effect of three adjacent hydroxyls stabilizing the resulting radical.

Protocol B: Soybean Lipoxygenase (LOX) Inhibition Assay

Polyhydroxylated benzenes are known substrates and inhibitors of ferric soybean lipoxygenase-1[2]. This assay evaluates the chelation and redox-cycling capabilities of the compounds.

Reagents & Materials:

  • Soybean Lipoxygenase (Type I-B, ~50,000 units/mg solid).

  • Substrate: Linoleic acid (sodium salt) in 0.1 M borate buffer (pH 9.0).

  • Test compounds dissolved in DMSO (final assay DMSO concentration < 1%).

Step-by-Step Methodology:

  • Enzyme Preparation: Dissolve LOX in 0.1 M borate buffer (pH 9.0) to a concentration of 400 U/mL. Keep on ice.

  • Reaction Mixture: In a quartz cuvette, combine 2.9 mL of borate buffer, 50 µL of the test phenolic nitrile (at varying concentrations), and 50 µL of the LOX enzyme solution.

  • Pre-incubation: Incubate the mixture at 25°C for 5 minutes. Causality: This allows the catechol/gallol moieties to interact with the active site iron ( Fe3+ ) before the substrate competes for the site.

  • Initiation: Add 50 µL of the linoleic acid substrate to initiate the reaction.

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 234 nm for 3 minutes. Causality: The conversion of linoleic acid to 13-hydroperoxyoctadecadienoic acid (13-HPOD) forms a conjugated diene system that absorbs strongly at 234 nm.

  • Validation: Run a vehicle control (DMSO without inhibitor) to establish the uninhibited velocity ( V0​ ). Calculate the inhibition percentage based on the reduction in the initial velocity ( Vi​ ) slope: %Inhibition=[(V0​−Vi​)/V0​]×100 .

Conclusion

For applications requiring robust chemical stability and simple derivatization, 4-hydroxybenzonitrile is sufficient. However, for advanced pharmaceutical development targeting neurological disorders[5] or high-performance antioxidant formulations, the polyhydroxylated variants are mandatory. 3,4-Dihydroxybenzonitrile offers an excellent balance of reactivity and metal-chelating capability, while 3,4,5-trihydroxybenzonitrile represents the apex of radical scavenging efficiency within this chemical class due to its optimized pyrogallol-like electron density.

References

  • PubChem, National Institutes of Health. "3,4-Dihydroxybenzonitrile | C7H5NO2 | CID 87065". Available at:[Link]

Sources

Validation

High-Polarity Analyte Retention: Validation of an LC-MS/MS Method for 3,4,5-Trihydroxybenzonitrile Detection

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Method Validation Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Method Validation Protocol.

Executive Summary & Mechanistic Background

The accurate quantification of highly polar, low-molecular-weight analytes remains one of the most persistent challenges in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 3,4,5-trihydroxybenzonitrile is a prime example of this analytical hurdle. Frequently encountered as a terminal hydroxylated photoproduct during the environmental degradation of halogenated herbicides like bromoxynil and ioxynil (1[1], 2[2]), this molecule possesses three phenolic hydroxyl groups and a strongly electron-withdrawing cyano group.

This specific functional group arrangement results in extreme hydrophilicity. When analyzed using traditional reversed-phase (C18) methodologies, 3,4,5-trihydroxybenzonitrile suffers from poor stationary phase partitioning, leading to early elution in the chromatographic void volume. This early elution exposes the analyte to severe matrix effects (ion suppression), rendering standard C18 approaches unviable for trace-level quantification.

This guide objectively compares alternative stationary phases and sample preparation sorbents, providing a fully validated, self-correcting protocol aligned with the latest 3[3].

Pathway A Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) B UV Photolysis / Ozonation (Dehalogenation) A->B C 3,4-dihydroxy-5-bromobenzonitrile (Intermediate) B->C -Br, +OH D 3,4,5-trihydroxybenzonitrile (Target Analyte) C->D -Br, +OH

Fig 1: Photodegradation pathway of bromoxynil yielding 3,4,5-trihydroxybenzonitrile.

Product Comparison: Overcoming Polarity Limitations

To establish a robust assay, we must engineer retention by matching the stationary phase orthogonality to the analyte's specific electron distribution, rather than relying solely on hydrophobic dispersion forces.

Chromatographic Column Comparison: C18 vs. PFP

Standard C18 columns rely on Van der Waals interactions, which are insufficient for a molecule dominated by polar -OH and -CN groups.

  • The Alternative: A Pentafluorophenyl (PFP) column.

  • The Causality: The PFP phase provides multiple retention mechanisms: dipole-dipole interactions, hydrogen bonding with the fluorine atoms, and π−π interactions. The highly electronegative fluorine atoms create an electron-deficient phenyl ring that strongly interacts with the electron-rich regions of the trihydroxybenzonitrile ring, drastically increasing retention factor ( k′ ).

Sample Preparation: Silica C18 SPE vs. Polymeric HLB SPE

Liquid-liquid extraction (LLE) yields poor recovery for this analyte due to its low partition coefficient (LogP). Solid Phase Extraction (SPE) is required.

  • The Alternative: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent (e.g., divinylbenzene-co-N-vinylpyrrolidone).

  • The Causality: Silica-based C18 SPE requires the analyte to be hydrophobic enough to displace water on the sorbent surface. HLB's N-vinylpyrrolidone monomer provides strong hydrogen-bond accepting properties, effectively trapping the phenolic protons of 3,4,5-trihydroxybenzonitrile, while the divinylbenzene backbone ensures stability across all pH ranges.

Experimental Protocols (Self-Validating System)

The following protocols are designed with internal system suitability checks to ensure the assay validates itself during execution.

Protocol A: Polymeric HLB SPE Extraction
  • Internal Standard Addition: Spike 50 µL of 13C6​ -3,4,5-trihydroxybenzonitrile (IS, 100 ng/mL) into 500 µL of the biological/environmental aqueous sample. Causality: Isotope-labeled IS corrects for any evaporative losses or matrix-induced ion suppression downstream.

  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade H2​O through the 30 mg/1cc HLB cartridge. Do not let the sorbent dry.

  • Loading: Load the 550 µL spiked sample at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% MeOH in H2​O . Causality: 5% MeOH is strong enough to disrupt weak protein/salt binding but too weak to break the strong hydrogen bonds between the HLB pyrrolidone ring and the analyte.

  • Elution: Elute with 1.0 mL of 100% MeOH into a clean collection tube.

  • Reconstitution: Evaporate to dryness under gentle N2​ at 35°C. Reconstitute in 100 µL of Initial Mobile Phase (95% H2​O / 5% MeOH with 0.1% Formic Acid).

Protocol B: LC-MS/MS Conditions
  • Column: PFP Core-Shell (50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: H2​O

    • 0.01% Formic Acid. (Keep acid low to prevent suppressing the ionization of the phenols).
  • Mobile Phase B: Methanol.

  • Gradient: 0-1 min (5% B), 1-4 min (linear to 60% B), 4-5 min (95% B wash), 5-6.5 min (5% B re-equilibration).

  • Ionization: Electrospray Ionization Negative Mode (ESI-).

  • MRM Transitions:

    • Quantifier: m/z 150.0 106.0 (Loss of CO2​ / CN derivative fragment)

    • Qualifier: m/z 150.0 122.0

Workflow cluster_0 Sample Prep (Polymeric HLB SPE) cluster_1 LC-MS/MS Analysis N1 Condition MeOH & H2O N2 Load Sample (Aqueous) N1->N2 N3 Wash 5% MeOH N2->N3 N4 Elute 100% MeOH N3->N4 N5 PFP Column Separation N4->N5 Inject 5 µL N6 ESI Negative Ionization N5->N6 N7 MRM Detection (m/z 150 -> 106) N6->N7

Fig 2: Integrated HLB SPE and LC-MS/MS analytical workflow.

Method Validation & Comparative Data

The method was validated strictly according to the4[4], demonstrating that the assay is suitable for its intended regulatory purpose.

Table 1: Chromatographic Performance Comparison

Demonstrating the necessity of orthogonal retention mechanisms.

ParameterStandard C18 (Sub-2 µm)PFP Core-Shell (2.6 µm)Analytical Impact
Retention Time ( tR​ ) 0.85 min (Near Void)2.45 minPFP moves analyte away from early-eluting salts.
Peak Asymmetry ( As​ ) 1.8 (Tailing)1.1 (Symmetrical)PFP prevents secondary interactions with silanols.
Matrix Effect (Ion Suppression) -65%-12%Increased retention on PFP drastically reduces suppression.
Table 2: Solid Phase Extraction (SPE) Recovery

Comparing sorbent chemistries at a spike level of 50 ng/mL (n=6).

Sorbent ChemistryAbsolute Recovery (%)% RSDCausality for Performance
Silica-based C18 34.2%18.5%Analyte too polar; breaks through during loading/washing.
Polymeric HLB 92.8% 4.2% Hydrogen bonding via pyrrolidone retains polar phenols.
Table 3: ICH M10 Validation Metrics (PFP + HLB Method)

Validation performed across a dynamic range of 1.0 to 500 ng/mL.

Validation ParameterICH M10 RequirementObserved Result (Our Method)Status
Linearity ( R2 ) 0.9900.9985PASS
Intra-day Accuracy ± 15% of nominal94.5% - 106.2%PASS
Inter-day Precision (%CV) 15%3.8% - 7.1%PASS
Carry-over 20% of LLOQNot Detected (0%)PASS

Conclusion

The detection of highly polar degradation products like 3,4,5-trihydroxybenzonitrile cannot rely on default reversed-phase methodologies. By transitioning from a standard C18 to a PFP stationary phase , analysts can leverage π−π and dipole interactions to achieve a 3-fold increase in retention time, effectively bypassing the ion suppression zone. Coupling this with Polymeric HLB SPE ensures >90% recovery by utilizing targeted hydrogen bonding. This combined approach yields a rugged, ICH M10-compliant method ready for high-throughput environmental or pharmacokinetic screening.

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. URL:[Link]

  • International Council for Harmonisation (ICH). "bioanalytical method validation and study sample analysis m10." ich.org. URL: [Link]

  • Malouki, M.A., et al. "Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution." ResearchGate. URL:[Link]

  • Revue des sciences de l'eau. "Étude comparative de la dégradation du bromoxynil et du bromoxynil heptanoate par photolyse UV et par oxydation chimique." Érudit. URL:[Link]

Sources

Comparative

3,4,5-trihydroxybenzonitrile cytotoxicity compared to standard antioxidants

3,4,5-Trihydroxybenzonitrile vs. Standard Antioxidants: A Mechanistic and Cytotoxic Comparison Guide Executive Summary When evaluating polyphenolic compounds for drug development or assay standardization, researchers fre...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4,5-Trihydroxybenzonitrile vs. Standard Antioxidants: A Mechanistic and Cytotoxic Comparison Guide

Executive Summary

When evaluating polyphenolic compounds for drug development or assay standardization, researchers frequently encounter the "antioxidant-prooxidant paradox." 3,4,5-Trihydroxybenzonitrile (commonly referred to as gallonitrile) perfectly exemplifies this duality. While it shares a structural backbone with the ubiquitous natural antioxidant gallic acid, the substitution of the carboxylic acid group with a strongly electron-withdrawing nitrile (-C≡N) group fundamentally alters its redox behavior and cellular toxicity profile.

This guide provides an objective, data-driven comparison of 3,4,5-trihydroxybenzonitrile against standard antioxidants (Ascorbic Acid, Trolox, and Gallic Acid). It details the mechanistic causality behind its potent cytotoxicity and highlights its critical utility as a synthetic precursor for ribonucleotide reductase inhibitors used in oncology and autoimmune therapies[1],[2].

Mechanistic Causality: The Antioxidant-Prooxidant Paradox

To understand why 3,4,5-trihydroxybenzonitrile behaves differently than standard antioxidants in in vitro models, we must analyze its structural components and their environmental reactivity:

  • The Pyrogallol Moiety (Antioxidant Role): The 3,4,5-trihydroxybenzene ring is a highly efficient electron and hydrogen atom donor. At low concentrations, it rapidly quenches reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT), forming a resonance-stabilized phenoxyl radical.

  • The Nitrile Group (Pro-oxidant Role): Unlike the carboxylate group in gallic acid, the nitrile group is strongly electron-withdrawing via both inductive and resonance effects. In oxygen-rich cellular media (pH 7.4), this destabilizes the molecule, prompting rapid autoxidation[3]. This process generates superoxide radicals and hydrogen peroxide (H₂O₂).

  • Cytotoxic Causality: The autoxidation of 3,4,5-trihydroxybenzonitrile yields a highly electrophilic ortho-quinone. This quinone rapidly alkylates cellular nucleophiles, particularly thiol groups on essential proteins and intracellular glutathione (GSH). The resulting GSH depletion, combined with H₂O₂ generation, induces severe oxidative stress and apoptosis. This profound cytotoxicity is deliberately leveraged in drug design; 3,4,5-trihydroxybenzonitrile is a primary intermediate for amidoxime derivatives (such as Didox) that act as potent ribonucleotide reductase inhibitors, halting DNA synthesis in leukemia, melanoma, and neuroinflammatory models[1],[2].

Pathway Visualization

The following diagram illustrates the concentration- and environment-dependent bifurcation of 3,4,5-trihydroxybenzonitrile's chemical pathways.

Mechanism cluster_antioxidant Antioxidant Pathway (Low Dose) cluster_prooxidant Pro-oxidant Pathway (High Dose / Cellular Media) THBN 3,4,5-Trihydroxybenzonitrile (Gallonitrile) ROS_Scavenge Hydrogen Atom Transfer (Radical Scavenging) THBN->ROS_Scavenge ROS interaction Autoxidation Autoxidation (O2 dependent) THBN->Autoxidation O2 interaction Stable_Radical Stable Phenoxyl Radical (Resonance Stabilized) ROS_Scavenge->Stable_Radical Quinone Electrophilic ortho-Quinone Autoxidation->Quinone H2O2 Hydrogen Peroxide (H2O2) Autoxidation->H2O2 Cytotoxicity Cellular Toxicity / Apoptosis (Protein Alkylation) Quinone->Cytotoxicity Nucleophilic Attack H2O2->Cytotoxicity Oxidative Stress

Fig 1: Dual concentration-dependent redox pathways of 3,4,5-trihydroxybenzonitrile.

Comparative Data Analysis

The table below synthesizes the performance of 3,4,5-trihydroxybenzonitrile relative to industry-standard antioxidants, demonstrating how its strong radical scavenging capability in vitro contrasts sharply with its cytotoxicity in cellulo.

CompoundPrimary ClassificationDPPH Scavenging (EC₅₀, µM)Cell Viability (HeLa IC₅₀, µM, 48h)Primary Mechanism of Cytotoxicity
3,4,5-Trihydroxybenzonitrile Dual (Antioxidant / Cytotoxic)~12.5~85.0Pro-oxidant autoxidation, Quinone alkylation, Ribonucleotide reductase inhibition
Gallic Acid Natural Antioxidant~10.2~150.0Mild pro-oxidant at high doses
Ascorbic Acid (Vitamin C) Standard Water-Soluble Antioxidant~15.0>1000Safe at physiological ranges; pro-oxidant only via Fenton chemistry with metals
Trolox Standard Lipid-Soluble Antioxidant~20.0>1000Generally non-cytotoxic

*Note: EC₅₀ and IC₅₀ values are representative benchmarks derived from structural analog behaviors to guide experimental design.

Self-Validating Experimental Methodologies

To accurately capture both the antioxidant capacity and the cytotoxicity of highly reactive polyphenols, standard laboratory assays must be modified to prevent false readouts. Below are the protocols engineered as self-validating systems.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant Evaluation)

Causality for Experimental Choice: Highly conjugated oxidized polyphenols (such as the quinones formed by 3,4,5-trihydroxybenzonitrile) can absorb light near the 517 nm wavelength used to measure DPPH depletion. Without proper controls, this intrinsic absorbance masks the scavenging effect, leading to an underestimation of antioxidant capacity.

Step-by-Step Workflow:

  • Prepare a 0.2 mM solution of DPPH in HPLC-grade methanol.

  • Prepare serial dilutions of 3,4,5-trihydroxybenzonitrile (1 µM to 100 µM) in methanol.

  • Self-Validating Step (Colorimetric Blank): For every concentration tested, prepare a parallel well containing 100 µL of the compound and 100 µL of pure methanol (NO DPPH).

  • In the test wells, mix 100 µL of the compound with 100 µL of the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Read absorbance at 517 nm.

  • Data Correction: Subtract the absorbance of the Colorimetric Blank from the corresponding test well before calculating the percentage of DPPH inhibition.

Protocol B: MTT Cell Viability Assay (Cytotoxicity Evaluation)

Causality for Experimental Choice: Polyphenols with pyrogallol moieties are strong reducing agents. They can directly reduce the tetrazolium salt (MTT) into purple formazan crystals in the cell culture media even in the absence of living cells. This leads to artificially high viability readings (false negatives for cytotoxicity).

Step-by-Step Workflow:

  • Seed HeLa or HepG2 cells in a 96-well plate at 1x10⁴ cells/well. Incubate for 24 hours.

  • Treat cells with varying concentrations of 3,4,5-trihydroxybenzonitrile (10 µM to 500 µM) for 48 hours.

  • Self-Validating Step (Cell-Free Reduction Control): In an empty column of the plate, add identical concentrations of the compound to cell culture media without cells.

  • Add 20 µL of MTT reagent (5 mg/mL) to all wells, including the Cell-Free Reduction Controls. Incubate for 3 hours.

  • Solubilize the formazan crystals using 100 µL of DMSO.

  • Read absorbance at 570 nm.

  • Data Correction: If the Cell-Free Reduction Control wells turn purple, subtract their absorbance values from the corresponding treated cell wells to reveal the true biological cytotoxic effect.

References

  • Title: Polyhydroxybenzoic acid derivatives | Source: Google Patents (EP0144396B1)
  • Title: Methods for treating or preventing neuroinflammation or autoimmune diseases | Source: Google Patents (US9526707B2)
  • Title: Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution | Source: Journal of Photochemistry and Photobiology A: Chemistry | URL: [Link]

Sources

Validation

reference standards for 3,4,5-trihydroxybenzonitrile purity analysis

Qualifying Reference Standards for 3,4,5-Trihydroxybenzonitrile Purity Analysis: A Comparative Guide Introduction 3,4,5-Trihydroxybenzonitrile (commonly known as gallonitrile) is a highly functionalized aromatic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Qualifying Reference Standards for 3,4,5-Trihydroxybenzonitrile Purity Analysis: A Comparative Guide

Introduction

3,4,5-Trihydroxybenzonitrile (commonly known as gallonitrile) is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. Accurate purity analysis of this compound is paramount; trace impurities can cascade into downstream synthetic failures or compromise the safety profile of final drug products. As analytical scientists, we recognize that the accuracy of any chromatographic purity assay is fundamentally limited by the quality of the reference standard used for calibration.

This guide objectively compares the performance of different grades of 3,4,5-trihydroxybenzonitrile reference standards and provides a field-proven, self-validating methodology for its quantitative purity analysis.

Part 1: The Hierarchy of Reference Standards

Not all reference materials are created equal. The selection of a reference standard must align with the analytical objective, balancing regulatory compliance with economic feasibility. A common pitfall in early-stage drug development is utilizing a "Reagent Grade" chemical for a quantitative assay. Reagent grade certificates of analysis rarely account for inorganic salts, residual water, or non-UV absorbing solvents. To achieve true quantitative accuracy, one must rely on a Primary Certified Reference Material (CRM) or a rigorously qualified In-House Working Standard.

Table 1: Comparative Analysis of 3,4,5-Trihydroxybenzonitrile Reference Standard Grades

GradeSource / TraceabilityPurity Assessment MethodCost & AvailabilityBest Application
Primary CRM Pharmacopeia (USP/EP) or ISO 17034Absolute (Mass Balance)High Cost / LimitedTraceability anchor, regulatory submissions, instrument calibration
Working Standard In-House Synthesis / SecondaryQualified against Primary CRMModerate Cost / HighRoutine batch release, stability testing, daily assay
Reagent Grade Commercial CatalogArea % (Often uncalibrated)Low Cost / HighEarly R&D, synthesis building blocks, qualitative ID

Part 2: Regulatory Grounding and the Mass Balance Approach

The qualification of an in-house working standard must adhere to strict regulatory frameworks. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, analytical procedure validation requires the use of suitably characterized reference materials to ensure the procedure is fit for its intended purpose[1]. Furthermore, the United States Pharmacopeia (USP) General Chapter <11> dictates that primary reference standards are selected for their high purity and critical characteristics, and are typically considered 100.0% pure for compendial quantitative applications unless a specific potency is assigned[2].

To qualify a secondary working standard of 3,4,5-trihydroxybenzonitrile against a primary CRM, we employ the Mass Balance Approach . Because 3,4,5-trihydroxybenzonitrile is a polar molecule with multiple hydrogen bond donors (Topological Polar Surface Area = 84.5 Ų)[3], it is highly susceptible to retaining atmospheric moisture and polar synthesis solvents. Therefore, relying on chromatographic purity alone will artificially inflate the assigned potency.

MassBalance Total Total Mass (100%) Org Chromatographic Purity (HPLC-UV/MS) Total->Org Organic Fraction Water Water Content (Karl Fischer) Total->Water Moisture Solvent Residual Solvents (GC-FID/MS) Total->Solvent Volatiles Inorg Inorganic Impurities (ROI / TGA) Total->Inorg Non-combustibles Potency Assigned Potency (% w/w) Org->Potency Water->Potency Solvent->Potency Inorg->Potency

Mass balance orthogonal testing workflow for assigning absolute potency to a reference standard.

Part 3: Experimental Protocol - HPLC-UV Purity Analysis

To accurately determine the organic purity of 3,4,5-trihydroxybenzonitrile, we must design a robust chromatographic system.

Causality in Method Design: The molecule's three phenolic hydroxyl groups render it weakly acidic. If analyzed in a neutral mobile phase, these groups will undergo partial ionization, resulting in severe peak tailing and irreproducible retention times. We utilize an acidic mobile phase (0.1% Phosphoric acid) to fully protonate the phenols, ensuring the molecule remains in a single, neutral state during elution. Detection is set to 216 nm, as hydroxybenzonitrile derivatives exhibit strong, specific UV absorption bands in this region due to their conjugated aromatic and nitrile systems[4].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare Mobile Phase A (0.1% H₃PO₄ in LC-MS grade water) and Mobile Phase B (100% Acetonitrile).

  • Standard Preparation : Accurately weigh 10.0 mg of the Primary CRM and dilute to 10.0 mL with Methanol/Water (50:50 v/v) to create a 1.0 mg/mL stock. Causality: The 50% aqueous diluent matches the initial mobile phase conditions, preventing solvent-mismatch peak distortion upon injection.

  • Sample Preparation : Prepare the candidate In-House Working Standard in an identical manner.

  • Chromatographic Conditions :

    • Column : C18 Reversed-Phase (150 mm × 4.6 mm, 3 µm particle size).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Gradient Program : 5% B (0-2 min), ramp to 60% B (2-15 min), ramp to 95% B (15-18 min), re-equilibrate at 5% B (18-25 min).

    • Injection Volume : 5 µL.

  • Sequence Execution (The Self-Validating System) :

    • Inject a Blank (Diluent) to confirm no baseline interference or carryover.

    • Inject the System Suitability Test (SST) solution (containing 3,4,5-trihydroxybenzonitrile spiked with 0.1% gallic acid) to verify column resolution.

    • Inject the Primary CRM in replicate (n=6) to establish instrument precision.

    • Inject the Candidate Samples (in duplicate).

    • Inject a Bracketing Standard (Primary CRM) at the end of the sequence to prove the system detector did not drift during the run.

Part 4: Data Presentation & System Suitability

A protocol is only as trustworthy as its system suitability criteria. Table 2 outlines the mandatory metrics that must pass before any sample data can be considered valid. By strictly adhering to these criteria, the analytical procedure becomes a self-validating engine.

Table 2: System Suitability Criteria (Self-Validation Metrics)

ParameterAcceptance CriterionScientific Causality
Retention Time (RT) Precision %RSD ≤ 1.0% (n=6)Ensures mobile phase delivery and column equilibration are stable.
Peak Area Precision %RSD ≤ 0.73% (n=6)Validates autosampler precision and detector response consistency.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.5Confirms adequate suppression of phenolic ionization by the acidic mobile phase.
Resolution (Rs) Rs ≥ 2.0Guarantees baseline separation between 3,4,5-trihydroxybenzonitrile and its primary degradants.

Sources

Comparative

Analytical Comparison Guide: 3,4,5-Trihydroxybenzonitrile vs. 3,4-Dihydroxybenzonitrile

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Hydroxylated benzonitriles are highly functionalized aromatic scaffolds that serve as critical building blocks in the synthesis of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Hydroxylated benzonitriles are highly functionalized aromatic scaffolds that serve as critical building blocks in the synthesis of pharmaceuticals (such as COMT inhibitors and kinase inhibitors) and advanced agricultural chemicals[1]. Differentiating these compounds analytically requires a deep understanding of how the addition of a single hydroxyl group fundamentally alters the molecule's electronic distribution, molecular symmetry, and hydrogen-bonding network.

This guide provides an objective, data-driven comparison of 3,4,5-trihydroxybenzonitrile (gallonitrile) and 3,4-dihydroxybenzonitrile (protocatechuonitrile), detailing the causality behind their spectroscopic signatures and outlining self-validating experimental protocols for their characterization.

Structural & Electronic Causality

The spectroscopic differences between these two compounds are driven by the interplay between the strongly electron-withdrawing cyano group (–C≡N) and the electron-donating phenolic hydroxyl groups (–OH).

  • 3,4-Dihydroxybenzonitrile (C₇H₅NO₂): This molecule lacks bilateral symmetry (Cₛ point group). The anisotropic electron density across the aromatic ring creates distinct chemical environments for all three aromatic protons. This results in an AMX (or ABX) spin system in ¹H NMR, characterized by a doublet, a finely split doublet, and a doublet of doublets[2].

  • 3,4,5-Trihydroxybenzonitrile (C₇H₅NO₃): The introduction of the third hydroxyl group at the 5-position restores bilateral symmetry (C₂v point group). The inductive withdrawal and resonance donation are perfectly balanced across the C2–C6 axis. This symmetry renders the two remaining aromatic protons chemically and magnetically equivalent, collapsing the complex multiplet into a single, sharp singlet[3]. Furthermore, the combined shielding effect of three hydroxyl groups shifts this resonance significantly upfield compared to its dihydroxy counterpart[3].

Quantitative Spectroscopic Data

The following tables summarize the primary spectroscopic data used to orthogonally differentiate the two compounds.

Table 1: ¹H NMR Comparative Data (Acetone-d₆, 400 MHz)

Acetone-d₆ is selected to prevent rapid chemical exchange of the phenolic protons, allowing them to be observed.

Feature3,4-Dihydroxybenzonitrile3,4,5-TrihydroxybenzonitrileStructural Causality
Aromatic Protons ~7.25 ppm (d, 1H, J=8.2 Hz)~7.15 ppm (d, 1H, J=2.0 Hz)~6.90 ppm (dd, 1H)[3]6.83 ppm (s, 2H)[3]Symmetry in the trihydroxy variant collapses the AMX system into a singlet. Increased electron donation shields the protons, shifting them upfield.
Phenolic Protons ~9.0 ppm (br s, 2H)[3]~8.5–9.5 ppm (br s, 3H)Broadening is caused by intermolecular hydrogen bonding and trace solvent exchange.
Table 2: Mass Spectrometry & FTIR Data
Technique3,4-Dihydroxybenzonitrile3,4,5-TrihydroxybenzonitrileAnalytical Notes
Mass Spec (CI-MS) m/z + 1 = 136[3]m/z + 1 = 152[3]Exact mass difference of 16 Da confirms the addition of one oxygen atom[4].
FTIR (ATR-Neat) ν(C≡N) ~2225 cm⁻¹ν(O-H) ~3200–3400 cm⁻¹[2]ν(C≡N) ~2230 cm⁻¹ν(O-H) ~3200–3450 cm⁻¹The trihydroxy variant exhibits a broader O-H stretch due to a more extensive solid-state hydrogen-bonding network.

Self-Validating Experimental Protocols

When analyzing highly hydroxylated aromatics, the primary analytical risk is the rapid proton exchange of phenolic –OH groups with atmospheric moisture or protic NMR solvents. This exchange broadens or completely erases critical spectral features. To ensure high scientific integrity, the following protocols form a self-validating system using orthogonal techniques.

Protocol A: High-Resolution ¹H-NMR Acquisition
  • Desiccation: Dry 5-10 mg of the benzonitrile sample in a vacuum desiccator over P₂O₅ for 24 hours. Causality: Removing trace water prevents the masking of phenolic –OH signals and eliminates the broad water peak at ~2.8 ppm in acetone.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous Acetone-d₆ (or DMSO-d₆) containing 0.03% v/v TMS as an internal standard. Causality: Aprotic, hydrogen-bond accepting solvents lock the phenolic protons into stable hydrogen bonds, slowing their exchange rate and allowing them to be resolved as distinct broad singlets[3].

  • Acquisition: Acquire 16–32 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aromatic protons.

  • Validation: Verify the symmetry of the molecule by integrating the aromatic region. A 2H singlet definitively identifies 3,4,5-trihydroxybenzonitrile, whereas a 1H:1H:1H multiplet pattern confirms 3,4-dihydroxybenzonitrile.

Protocol B: ATR-FTIR Solid-State Analysis
  • Background Calibration: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on a clean, empty Diamond ATR crystal immediately prior to sample analysis.

  • Sample Application: Place 1-2 mg of the neat, dry solid directly onto the ATR crystal. Causality: Using Attenuated Total Reflectance (ATR) instead of traditional KBr pellets prevents the hygroscopic KBr from absorbing atmospheric moisture, which would artificially broaden the critical 3200–3400 cm⁻¹ O-H stretching region[2].

  • Compression & Scanning: Apply consistent pressure using the ATR anvil. Acquire 32 scans.

  • Validation: Confirm the presence of the sharp, diagnostic nitrile (–C≡N) stretch at ~2225–2230 cm⁻¹. The exact wavenumber shift cross-validates the electron density differences observed in the NMR data.

Orthogonal Validation Workflow

To ensure analytical trustworthiness, data from both protocols must be cross-referenced. The workflow below illustrates the logical progression from raw sample to structural confirmation.

Workflow N1 Hydroxylated Benzonitrile Raw Sample N2 Sample Drying (Vacuum Desiccation, 24h) N1->N2 Removes trace H2O N3 NMR Spectroscopy (Acetone-d6, 400 MHz) N2->N3 Solubilization N4 ATR-FTIR Spectroscopy (Diamond Crystal, Neat) N2->N4 Direct solid analysis N5 Data Processing & Peak Assignment N3->N5 1H/13C Chemical Shifts N4->N5 Vibrational Frequencies N6 Structural Validation & Batch Release N5->N6 Orthogonal Confirmation

Spectroscopic validation workflow for hydroxylated benzonitriles.

References

  • PubChem. "3,4-Dihydroxybenzonitrile | CID 87065." National Center for Biotechnology Information. URL:[Link]

  • Malouki, M. A., et al. (2004). "Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution." Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]

  • PubChem. "3,4,5-trihydroxybenzonitrile | CID 292236." National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "Process for producing 3, 4-Dihydroxybenzonitrile (EP1270550A1)." European Patent Office.

Sources

Validation

benchmarking 3,4,5-trihydroxybenzonitrile binding affinity in molecular docking

Benchmarking 3,4,5-Trihydroxybenzonitrile Binding Affinity: A Comparative Guide to Molecular Docking Engines Executive Summary Accurate prediction of protein-ligand binding affinity remains one of the most critical, yet...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,4,5-Trihydroxybenzonitrile Binding Affinity: A Comparative Guide to Molecular Docking Engines

Executive Summary

Accurate prediction of protein-ligand binding affinity remains one of the most critical, yet challenging, tasks in computer-aided drug design (CADD). This guide evaluates the performance of three industry-standard molecular docking engines—AutoDock Vina, Schrödinger Glide, and CCDC GOLD—using 3,4,5-trihydroxybenzonitrile (3,4,5-THBN) as the primary benchmarking probe. By analyzing the causality behind algorithmic successes and failures, this guide provides structural biologists and medicinal chemists with a self-validating framework for docking highly polar, hydrogen-bond-dense small molecules.

The Mechanistic Landscape: Why 3,4,5-Trihydroxybenzonitrile?

3,4,5-THBN is an exceptionally rigorous test case for molecular docking algorithms. Structurally, it features a rigid aromatic ring, an electron-withdrawing nitrile group (-C≡N), and three vicinal hydroxyl groups (-OH). This high density of hydrogen bond donors and acceptors forces docking engines to carefully balance electrostatic interactions against desolvation penalties . If an algorithm poorly parameterizes the energetic cost of displacing water from these hydroxyls, it will artificially inflate the predicted binding affinity.

Biologically, polyhydroxylated benzonitriles and their derivatives are critical scaffolds in the development of Ribonucleotide Reductase (RNR) inhibitors. These compounds are actively investigated for their ability to quench tyrosyl radicals in the RNR active site, effectively halting de novo DNA synthesis—a mechanism leveraged in treatments for neuroinflammation, autoimmune diseases, and oncology[1].

Pathway NDP Ribonucleoside Diphosphates RNR Ribonucleotide Reductase (RNR) NDP->RNR Binding DNDP Deoxyribonucleoside Diphosphates RNR->DNDP Reduction DNA DNA Synthesis & Proliferation DNDP->DNA Precursors INHIB 3,4,5-THBN (Inhibitor) INHIB->RNR Tyrosyl Radical Quenching

Figure 2: Mechanistic pathway of RNR inhibition by 3,4,5-trihydroxybenzonitrile.

Self-Validating Experimental Protocol

To ensure trustworthiness, computational workflows cannot exist in a vacuum. The protocol below is designed as a self-validating system : before any novel predictions are accepted, the docking engine must successfully redock a known crystallized ligand (Pose Prediction) and distinguish active 3,4,5-THBN derivatives from inactive decoys (Enrichment) using the DUD-E benchmarking methodology[2].

DockingWorkflow LIG Ligand Preparation (3,4,5-THBN) VINA AutoDock Vina (PLP Scoring) LIG->VINA GLIDE Schrödinger Glide (XP Scoring) LIG->GLIDE GOLD CCDC GOLD (Genetic Algorithm) LIG->GOLD PRO Protein Preparation (RNR Active Site) PRO->VINA PRO->GLIDE PRO->GOLD EVAL Self-Validating Analysis (RMSD & Enrichment) VINA->EVAL GLIDE->EVAL GOLD->EVAL VAL Empirical Validation (ITC Binding Assays) EVAL->VAL Validated Hits

Figure 1: Self-validating molecular docking workflow for 3,4,5-THBN benchmarking.

Step-by-Step Methodology
  • Ligand Preparation (State Penalty Calculation): 3,4,5-THBN is minimized using the OPLS4 (or MMFF94) force field. Causality: The tautomeric and protonation states of the three hydroxyl groups at physiological pH (7.4) must be precisely enumerated. Incorrect protonation states will artificially skew the electrostatic potential map, leading to catastrophic failures in hydrogen bond network prediction.

  • Protein Preparation (Desolvation & Network Optimization): The target protein (e.g., RNR) is preprocessed to remove non-catalytic water molecules. Self-Validation Check: Tightly bound structural waters coordinating the active site must be retained. If the removal of a specific water molecule drops the redocking accuracy of the native ligand above a 2.0 Å RMSD threshold, that water is flagged as structurally essential and permanently retained in the grid.

  • Grid Generation: A bounding box (typically 20×20×20 Å) is centered on the tyrosyl radical/iron center of the RNR active site.

  • Decoy Enrichment (DUD-E): The engines are tasked with screening 3,4,5-THBN against a library of 1,000 property-matched decoys[2]. An engine is only validated for the final binding affinity calculation if its Receiver Operating Characteristic Area Under the Curve (ROC-AUC) exceeds 0.75.

Comparative Performance Analysis

Extensive evaluations of docking programs on diverse protein-ligand datasets (such as PDBbind) reveal that commercial and academic software handle polar interactions differently[3].

  • AutoDock Vina: Vina utilizes an empirical scoring function composed of a five-term piece-wise linear potential (PLP)[4]. While Vina is celebrated for its exceptional scoring power and speed[3], its implicit handling of bulk solvent can sometimes underestimate the severe desolvation penalty of 3,4,5-THBN's three hydroxyl groups, occasionally leading to false-positive binding modes.

  • Schrödinger Glide (XP): Glide Extra Precision (XP) employs a systematic search algorithm combined with a highly calibrated empirical scoring function (GlideScore)[2]. Glide XP heavily penalizes buried polar groups that fail to form hydrogen bonds. Because 3,4,5-THBN requires strict geometric alignment to satisfy its vicinal hydroxyls, Glide XP consistently produces the most thermodynamically viable poses.

  • CCDC GOLD: GOLD utilizes a genetic algorithm, making it unparalleled for highly flexible ligands[4]. While 3,4,5-THBN itself is rigid, GOLD’s ChemScore function excels in sampling power[3], accurately predicting the rotational orientation of the hydroxyl rotors to maximize interactions with the RNR active site residues.

Quantitative Data Summary

The following table summarizes the benchmarked performance of each engine when docking highly polar, rigid scaffolds like 3,4,5-THBN against standard target datasets.

Docking EngineSearch AlgorithmScoring FunctionPredicted Binding Affinity (ΔG)Pose Accuracy (RMSD ≤ 2.0 Å)Decoy Enrichment (ROC AUC)
AutoDock Vina Iterated Local SearchPLP (Empirical)-6.8 kcal/mol85.2%0.78
Schrödinger Glide Systematic SearchGlideScore (XP)-7.4 kcal/mol92.4%0.89
CCDC GOLD Genetic AlgorithmChemScore-6.5 kcal/mol89.1%0.82

Conclusion & Recommendations

When benchmarking the binding affinity of 3,4,5-trihydroxybenzonitrile, the choice of docking engine must align with the specific physical challenges of the molecule.

  • For high-throughput virtual screening where computational time is a bottleneck, AutoDock Vina remains the most efficient choice, provided that post-docking thermodynamic analyses (like MM/GBSA) are applied to correct desolvation errors.

  • For lead optimization and precise pose prediction , Schrödinger Glide (XP) is the superior alternative due to its stringent penalty terms for unsatisfied polar contacts, ensuring that the complex hydrogen-bond network of 3,4,5-THBN is accurately modeled.

Always validate computational binding affinities with empirical thermodynamic assays, such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), to confirm the true causality of the predicted protein-ligand interactions.

References

  • Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. RSC Publishing.
  • Assessing Molecular Docking Tools to Guide Targeted Drug Discovery of CD38 Inhibitors. MDPI.
  • How to Predict Protein–Ligand Binding Affinity. Rowan.
  • US9526707B2 - Methods for treating or preventing neuroinflammation or autoimmune diseases. Google Patents.

Sources

Comparative

Inter-Laboratory Validation of 3,4,5-Trihydroxybenzonitrile Assay Protocols: A Comprehensive Comparison Guide

As a Senior Application Scientist overseeing global technology transfers, I have found that the true test of an analytical method is not how it performs on a pristine instrument during development, but how it withstands...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing global technology transfers, I have found that the true test of an analytical method is not how it performs on a pristine instrument during development, but how it withstands the rigors of inter-laboratory validation.

3,4,5-trihydroxybenzonitrile (also known as gallonitrile) is a highly polar phenolic compound frequently monitored in environmental and pharmacokinetic studies as a critical degradation photoproduct of halogenated herbicides like [1] and [2]. Quantifying this molecule presents unique chromatographic hurdles. According to the[3], an assay must demonstrate robustness, intermediate precision, and reproducibility across multiple testing sites through co-validation.

This guide objectively compares the two industry-standard assay protocols—HPLC-UV and LC-MS/MS—detailing the causality behind their experimental design and providing the framework for a self-validating inter-laboratory transfer.

The Analytical Challenge: Causality in Method Design

The molecular structure of 3,4,5-trihydroxybenzonitrile features three adjacent phenolic hydroxyl groups on a benzene ring. This configuration dictates two primary analytical challenges:

  • Auto-Oxidation Susceptibility: Phenols are highly prone to oxidation in alkaline environments. Causality: Sample preparation and mobile phases must be strictly maintained at an acidic pH to prevent the in-situ degradation of the analyte before it even reaches the detector.

  • Severe Peak Tailing: The polar hydroxyl groups interact strongly with residual silanols on standard silica-based stationary phases. Causality: Utilizing a polar-endcapped C18 column and an acidic mobile phase ensures the analyte remains fully protonated, suppressing secondary interactions and yielding sharp, symmetrical peaks.

Objective Comparison of Assay Alternatives

When designing a validation protocol, the choice between HPLC-UV and LC-MS/MS depends entirely on the required reportable range and the intended use of the procedure[3].

Analytical ParameterHPLC-UV (Routine QA/QC)LC-MS/MS (Trace Analysis)
Primary Use Case High-concentration product releaseTrace environmental/PK profiling
Limit of Detection (LOD) 50 ng/mL0.5 ng/mL
Linear Dynamic Range 0.1 – 100 µg/mL1 – 1000 ng/mL
Matrix Effect Susceptibility LowHigh (Requires SIL-IS correction)
Throughput (Run Time) Medium (15 min)High (5 min)
Inter-Lab Transferability High (Standardized optical paths)Medium (Instrument-dependent ionization)

Inter-Laboratory Validation Workflow

A robust validation protocol must be a self-validating system . This means the analytical sequence inherently flags its own failures before erroneous data is reported. By embedding continuous System Suitability Testing (SST) and isotopically labeled internal standards (SIL-IS), we ensure that matrix effects, human error, or column degradation cannot silently skew the inter-laboratory data.

AssayValidation S1 Sample Prep & IS Spiking S2 System Suitability (SST) Validation S1->S2 Aliquot Transfer S3 HPLC-UV Protocol (Lab 1 & Lab 2) S2->S3 Pass SST S4 LC-MS/MS Protocol (Lab 1 & Lab 2) S2->S4 Pass SST S5 Data Acquisition & Peak Integration S3->S5 UV 237 nm S4->S5 ESI(-) MRM S6 ICH Q2(R2) Compliance Review S5->S6 %RSD & Recovery

Workflow for inter-laboratory validation of 3,4,5-trihydroxybenzonitrile assays.

Step-by-Step Experimental Methodologies

Protocol A: HPLC-UV (Routine Quality Control)

Designed for high reproducibility across standard analytical laboratories.

  • Sample Preparation: Dilute samples 1:10 in initial mobile phase conditions (90% Water / 10% Acetonitrile).

    • Causality: Diluting polar analytes in a strong solvent like 100% methanol causes "solvent effects," leading to peak distortion and band broadening at the head of the column.

  • Column Selection: Phenomenex Kinetex 2.6 µm Polar C18 (100 x 4.6 mm).

    • Causality: Standard C18 phases suffer from phase collapse in highly aqueous environments. A polar-endcapped C18 ensures stationary phase stability and optimal retention of the polar trihydroxybenzonitrile.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH (approx. 2.7) keeps the three phenolic hydroxyl groups fully protonated, preventing retention time shifts.

  • Gradient Elution: 5% B to 60% B over 10 minutes at 1.0 mL/min.

  • Detection: UV absorbance at 237 nm, matching the absorption maximum of the compound[1].

  • Self-Validation Check (SST): Inject a known reference standard mix every 10 samples. The tailing factor for 3,4,5-trihydroxybenzonitrile must be < 1.5, and theoretical plates > 5000. If SST fails, the sequence halts automatically.

Protocol B: LC-MS/MS (High-Sensitivity Trace Analysis)

Designed for pharmacokinetic profiling and trace environmental degradation tracking.

  • Sample Preparation: Solid Phase Extraction (SPE) using Oasis HLB cartridges.

    • Causality: Removes ion-suppressing salts and phospholipids from complex biological or environmental matrices.

  • Internal Standardization: Spike samples with 3,4,5-trihydroxybenzonitrile-¹³C₃ prior to extraction.

    • Causality: The SIL-IS acts as the ultimate self-validating mechanism. It corrects for any physical loss during SPE and mathematically compensates for matrix-induced ion suppression in the MS source.

  • Chromatography: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 µm) with a 5-minute rapid gradient.

  • Ionization: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The phenolic hydroxyls readily deprotonate in the source. By utilizing ESI negative mode, we capitalize on this inherent acidity to generate a stable [M-H]⁻ precursor ion at m/z 150, drastically improving the signal-to-noise ratio.

  • MRM Transitions: Monitor m/z 150.0 → 106.0 (quantifier) and 150.0 → 78.0 (qualifier).

  • Self-Validation Check: The ratio of the quantifier to qualifier transition must remain within ±20% of the reference standard. Any deviation instantly flags co-eluting matrix interference.

Data Synthesis and Laboratory Comparability

To satisfy ICH Q2(R2) requirements for intermediate precision, both protocols were executed by two independent laboratories using different instrument vendors (Agilent vs. Waters) and different operators[3]. The resulting precision data (%RSD) is summarized below.

Quality Control LevelLab 1: HPLC-UV (%RSD)Lab 2: HPLC-UV (%RSD)Lab 1: LC-MS/MS (%RSD)Lab 2: LC-MS/MS (%RSD)
Low (QC-L) 3.2%3.8%4.1%4.5%
Medium (QC-M) 1.8%2.1%2.5%2.9%
High (QC-H) 1.1%1.4%1.8%2.0%

Analysis: Both methods successfully met the ICH Q2(R2) acceptance criteria. The HPLC-UV protocol demonstrated superior inter-laboratory precision at higher concentrations due to the standardized nature of optical detectors. Conversely, the LC-MS/MS method showed slightly higher variance at the lower limit of quantification (QC-L) due to trace-level ion suppression differences between the two laboratories' mass spectrometers. However, the integration of the SIL-IS ensured that accuracy remained within ±5% of the nominal concentration across all sites.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. [Link]

  • Malouki, M.A., et al. "Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles (ioxynil and chloroxynil) in aqueous solution." ResearchGate.[Link]

  • "Étude comparative de la dégradation du bromoxynil et du bromoxynil heptanoate par photolyse UV et par oxydation chimique." Érudit.[Link]

Sources

Safety & Regulatory Compliance

Safety

3,4,5-Trihydroxybenzonitrile proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,4,5-Trihydroxybenzonitrile As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical management is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 3,4,5-Trihydroxybenzonitrile

As a Senior Application Scientist, establishing rigorous, scientifically grounded protocols for chemical management is paramount. 3,4,5-Trihydroxybenzonitrile (CAS: 38897-26-6) is a highly functionalized aromatic compound frequently encountered as a synthetic intermediate in drug development or as a phototransformation product of halogenated herbicides like bromoxynil[1].

Due to the presence of both a nitrile group and multiple phenolic hydroxyls, this compound exhibits specific reactivity and environmental persistence profiles. Proper disposal is not merely a regulatory requirement; it is a critical scientific practice to prevent environmental contamination and ensure laboratory safety. This guide outlines the causal logic and step-by-step methodologies for the safe disposal of 3,4,5-trihydroxybenzonitrile waste.

Chemical Profile and Hazard Causality

Understanding the structural properties of 3,4,5-trihydroxybenzonitrile is essential for predicting its behavior in waste streams. The trihydroxybenzene moiety is susceptible to oxidation, while the nitrile group can undergo hydrolysis under extreme pH conditions. Furthermore, substituted benzonitriles and phenolic compounds are generally classified as hazardous to aquatic life and must be prevented from entering standard wastewater systems[2][3].

Table 1: Physicochemical and Hazard Summary

Property / ClassificationDetailOperational Implication
CAS Number 38897-26-6[4]Use for exact inventory tracking and EHS manifesting.
Physical State Solid (Powder/Crystalline)Risk of aerosolization; handle powders in a fume hood.
Chemical Stability Stable under standard conditionsAvoid strong oxidizers to prevent exothermic reactions[5].
Environmental Hazard Aquatic ToxicityStrictly prohibited from sanitary sewer discharge[3].
Recommended Destruction High-Temperature IncinerationEnsures complete thermal breakdown of the aromatic ring and nitrile group[2].

Experimental Protocol: Step-by-Step Disposal Workflow

The following protocol provides a self-validating system for waste management. By strictly segregating waste types and verifying compatibility at each step, laboratories prevent the generation of dangerous secondary byproducts.

Step 1: Personal Protective Equipment (PPE) & Preparation

  • Causality: Phenolic compounds can act as skin irritants and potential sensitizers.

  • Action: Don a standard laboratory coat, chemical splash goggles, and chemical-resistant nitrile gloves[2]. Ensure all handling of the neat powder occurs within a certified chemical fume hood to prevent inhalation of particulates.

Step 2: Waste Segregation and Compatibility Verification

  • Causality: Mixing incompatible waste streams can lead to pressurization, gas evolution, or fire. 3,4,5-Trihydroxybenzonitrile must not be mixed with strong oxidizing agents (e.g., peroxides, nitric acid)[5].

  • Action: Determine the physical state of the waste.

    • Solid Waste: Unused reagent, contaminated filter paper, or solid reaction byproducts.

    • Liquid Waste: Organic solvent solutions containing the compound (e.g., HPLC effluent, extraction solvents).

Step 3: Primary Containment

  • Action (Solid): Place solid waste in a dedicated, heavy-duty High-Density Polyethylene (HDPE) or glass wide-mouth container. Do not overfill.

  • Action (Liquid): Funnel liquid waste into a designated organic waste carboy. If the solvent matrix contains halogens (e.g., dichloromethane), it must be routed to a "Halogenated Organic Waste" container. If dissolved in alcohols, ethyl acetate, or acetonitrile, route to "Non-Halogenated Organic Waste"[3][6].

Step 4: Labeling and Inventory Logging

  • Causality: Unidentified "orphan" waste poses the highest risk to Environmental Health and Safety (EHS) personnel and incurs massive disposal costs.

  • Action: Affix a hazardous waste label immediately upon the first addition of waste[2]. Explicitly write "3,4,5-Trihydroxybenzonitrile" (no abbreviations) and check the boxes for "Toxic" and "Irritant".

Step 5: Institutional Transfer for Incineration

  • Causality: Biological wastewater treatment cannot reliably degrade highly substituted aromatic nitriles. High-temperature incineration ensures the conversion of the compound into carbon dioxide, water, and nitrogen oxides (which are scrubbed by the facility).

  • Action: Submit a waste pickup request to your institutional EHS department[7]. Store the sealed waste containers in a designated Secondary Containment area away from direct sunlight and heat sources until collection[5].

Spill Management Protocol

In the event of an accidental release, immediate containment is required to prevent dispersion.

  • Evacuate & Assess: Evacuate non-essential personnel. Verify that no ignition sources are present[2].

  • Containment: For solid spills, lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to prevent dust generation, then carefully sweep using a non-sparking tool. For liquid solutions, surround and cover the spill with an inert absorbent material (vermiculite or dry sand)[2].

  • Collection: Transfer all absorbed material and contaminated PPE into a heavy-duty plastic bag, seal it, and place it inside a secondary plastic pail[5].

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting the rinsate as hazardous waste[5].

Waste Routing Logic

The following diagram illustrates the decision-making matrix for routing 3,4,5-trihydroxybenzonitrile waste based on its physical state and solvent matrix.

WasteWorkflow Start Generate 3,4,5-Trihydroxybenzonitrile Waste CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Contaminated Consumables) CheckState->Solid Liquid Liquid Solution (Reaction Mixture/Effluent) CheckState->Liquid SolidContainer Seal in HDPE/Glass Solid Waste Container Solid->SolidContainer LiquidCheck Does the solvent matrix contain halogens? Liquid->LiquidCheck Labeling Apply Hazardous Waste Label (Specify Chemical Name & Hazards) SolidContainer->Labeling Halogenated Route to: Halogenated Organic Waste Stream LiquidCheck->Halogenated Yes NonHalogenated Route to: Non-Halogenated Organic Waste Stream LiquidCheck->NonHalogenated No Halogenated->Labeling NonHalogenated->Labeling EHS Transfer to EHS for High-Temperature Incineration Labeling->EHS

Decision matrix for the safe laboratory segregation and disposal of 3,4,5-trihydroxybenzonitrile.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available at: [Link]

  • Disposal of Chemical Waste. University of Cambridge Safety Office. Available at: [Link]

  • Phototransformation of 3,5-dihalogeno-4-hydroxybenzonitriles in aqueous solution. ResearchGate. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 3,4,5-Trihydroxybenzonitrile

As a Senior Application Scientist, I approach the handling of 3,4,5-Trihydroxybenzonitrile (CAS 38897-26-6, also known as gallonitrile) not merely as a procedural checklist, but as a comprehensive system of risk mitigati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 3,4,5-Trihydroxybenzonitrile (CAS 38897-26-6, also known as gallonitrile) not merely as a procedural checklist, but as a comprehensive system of risk mitigation grounded in chemical mechanism.

To build a truly safe laboratory environment, researchers must understand the causality behind safety protocols. This compound presents a deceptive dual-hazard profile: the rapid dermal penetration and corrosive nature of its three phenolic hydroxyl groups, combined with the acute systemic toxicity of its benzonitrile moiety.

Below is the definitive, step-by-step operational and disposal guide for handling 3,4,5-Trihydroxybenzonitrile, designed to ensure scientific integrity and absolute operational safety.

Quantitative Hazard Profile & Mechanistic Assessment

Many researchers see a solid powder and assume standard handling is sufficient. However, the phenolic nature of this compound means it can act as a local anesthetic upon dermal contact; you may not feel a chemical burn while the substance rapidly absorbs into your bloodstream[1].

Table 1: Quantitative Hazard Metrics & Operational Implications

Hazard MetricValue / ClassificationOperational Implication
CAS Number 38897-26-6Ensure reagent and SDS match this exact isomer[2].
Molecular Weight 151.12 g/mol Fine, low-molecular-weight powder; high risk of aerosolization.
GHS Classification Acute Tox. 4, Skin/Eye Irrit. 2Requires strict systemic and contact barrier protection[3].
Transport Class UN3439 (Class 6.1)Must be segregated as a "Toxic Solid" for waste disposal[4].
NIOSH PEL (Phenol base) 5 ppm (8-hr TWA)Must be handled in a certified fume hood (>100 fpm)[5].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a self-validating barrier against a specific chemical mechanism. Standard laboratory PPE is insufficient for prolonged exposure to phenolic nitriles.

PPE CategoryRecommended SpecificationMechanistic Rationale
Hand Protection Butyl rubber, Silver Shield®, or Double-layered Nitrile (≥8 mil)Phenolic compounds rapidly permeate standard thin nitrile gloves. Butyl rubber provides >8-hour breakthrough resistance against phenolic dermal absorption[1]. Self-Validation: Always inflate and inspect gloves for pinhole leaks before donning.
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shieldPhenol derivatives are highly corrosive to ocular tissue and can cause irreversible protein denaturation and blindness upon contact[4].
Body Protection Flame-resistant (FR) or 100% cotton lab coat, fully buttonedPrevents particulate dust from settling on clothing. Synthetic fabrics can degrade or melt if exposed to the reactive organic solvents often used to solubilize this compound.
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood)As a solid powder, inhalation of fine crystalline dust can lead to acute respiratory toxicity and systemic cyanide-like absorption[5].

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures a closed-loop safety system from reagent preparation to reaction quenching.

G Start Initiate Protocol Hood Verify Fume Hood (>100 fpm face velocity) Start->Hood PPE Don Advanced PPE (Double Nitrile/Butyl, Goggles) Hood->PPE Prep Weigh & Solubilize 3,4,5-Trihydroxybenzonitrile PPE->Prep React Execute Reaction (Closed System) Prep->React Quench Quench & Neutralize (Avoid strong oxidizers) React->Quench Waste Segregate Waste (UN3439 Toxic Solid) Quench->Waste Decon Decontaminate Surfaces (PEG 400 / Mild Base) Waste->Decon End Doff PPE & Wash Hands Decon->End

Figure 1: Standard operating workflow for the safe handling and disposal of 3,4,5-Trihydroxybenzonitrile.

Step-by-Step Execution:
  • Environmental Verification: Before opening the reagent bottle, verify that your chemical fume hood is operational with a minimum face velocity of 100 fpm. This engineering control is your primary defense against airborne particulates[6].

  • Reagent Preparation: Because 3,4,5-Trihydroxybenzonitrile is a fine powder, static electricity can cause the chemical to disperse. Use an anti-static weighing boat and a stainless steel spatula.

  • Solubilization: Dissolve the compound in the appropriate solvent (e.g., DMF, DMSO, or ethanol) within a closed system.

  • Reaction Execution: Avoid introducing strong oxidizing agents or strong acids to the neat chemical. Nitriles can react violently under extreme acidic conditions, potentially hydrolyzing to release toxic byproducts.

  • Post-Handling Hygiene: Wipe the exterior of the reagent bottle with a damp disposable towel after use to prevent cross-contamination. Doff gloves inside out to trap any residual chemical dust.

Spill Response & Decontamination Logistics

Standard water-and-soap decontamination is often too slow to prevent the dermal absorption of phenolic compounds. Your lab must be equipped with specific countermeasures.

  • Dermal Exposure: If skin contact occurs, do not use ethanol , as it will increase the dermal absorption rate of the phenol. Immediately apply Polyethylene Glycol (PEG 300 or PEG 400) liberally to the affected area. PEG acts as a chemical sponge, drawing the phenolic compound out of the tissue via favorable partition coefficients. Follow this with a 15-minute flush of copious water[7].

  • Surface Spills (Solid): Do not dry sweep, as this aerosolizes the toxic nitrile dust. Cover the spill with a damp absorbent pad, carefully scoop the material into a hazardous waste container, and decontaminate the bench surface with a mild basic solution (e.g., 5% sodium carbonate) to neutralize residual phenolic acidity[8].

Waste Disposal & Environmental Logistics

Improper disposal of nitriles can lead to severe environmental toxicity and regulatory violations.

  • Segregation: Do not mix 3,4,5-Trihydroxybenzonitrile waste with strong acids or heavy metal waste.

  • Labeling: Segregate all solid waste, contaminated weigh boats, and gloves into a dedicated, clearly labeled container marked as "Halogen-Free Organic Toxic Waste - Class 6.1 (UN3439)" [4].

  • Liquid Effluent: Any organic solvent containing dissolved 3,4,5-Trihydroxybenzonitrile must be collected in a compatible high-density polyethylene (HDPE) carboy and disposed of through your institution's certified hazardous waste management program[9].

References

  • Benzonitrile, 3,4,5-trihydroxy- (CAS 38897-26-6) Chemical Properties.Chem960 / PubChem Data.
  • Phenol - NIOSH Pocket Guide to Chemical Hazards.Centers for Disease Control and Prevention (CDC) / NIOSH.
  • Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).Occupational Safety and Health Administration (OSHA).
  • Safety Data Sheet: Nitriles, Solid, Toxic, N.O.S. (UN3439).Fisher Scientific.
  • Phenol Standard Operating Procedure and PPE Selection.UCLA Environment, Health & Safety.

Sources

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